molecular formula C7H7N3O B3257192 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol CAS No. 28491-63-6

6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol

カタログ番号: B3257192
CAS番号: 28491-63-6
分子量: 149.15 g/mol
InChIキー: AWDGTOAKGXJCAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol ( 757142-59-9) is a high-value pyrazolopyridine derivative supplied as a solid for research applications. This compound belongs to a class of fused heterocycles that are highly sought-after for their synthetic versatility and broad biological activity potential . The molecular framework is a key scaffold in agrochemical research; recent studies highlight that structurally related 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridines demonstrate significant wheat growth-regulating activity, promoting productive tillering and improving grain yield and quality in field experiments . In pharmaceutical research, the pyrazolo[3,4-b]pyridine core is a privileged structure found in compounds investigated for various pharmacological activities. The compound exists predominantly in the 3-hydroxy tautomeric form, a critical structural feature confirmed by X-ray diffraction studies on closely related analogues, which influences its reactivity and physicochemical properties . With a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol , it serves as a key synthetic intermediate for constructing more complex molecules, including through functionalization of the amino group in its 3-amino derivatives via regioselective acylation and carbamoylation . This product is intended for research and development purposes in chemical synthesis, agrochemistry, and drug discovery. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-2-3-5-6(8-4)9-10-7(5)11/h2-3H,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDGTOAKGXJCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219602
Record name 1,2-Dihydro-6-methyl-3H-pyrazolo[3,4-b]pyridin-3-one
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Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28491-63-6
Record name 1,2-Dihydro-6-methyl-3H-pyrazolo[3,4-b]pyridin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28491-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-6-methyl-3H-pyrazolo[3,4-b]pyridin-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Chameleon Scaffold: 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol as a pharmacophore scaffold Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol core represents a privileged scaffold in medicinal chemistry, distinguished by its structural resemblance to purine bases and its dynamic tautomeric character. This guide dissects the scaffold’s utility as a pharmacophore, focusing on its dual-role capability as a kinase hinge-binder and a versatile template for fragment-based drug design (FBDD). We explore its synthesis, tautomeric-driven binding modes, and critical role in targeting kinases (CDK, GSK-3


, ALK) and amyloidogenic pathways.

Chemical Foundation & Tautomerism

Structural Identity

The core structure consists of a fused pyridine and pyrazole ring. The "6-methyl" group provides lipophilic bulk often required for hydrophobic pocket occupancy, while the "3-ol" functionality introduces a critical hydrogen-bonding handle.

The Tautomeric Switch

A defining feature of this scaffold is the prototropic tautomerism between the 3-hydroxy (enol) and 3-oxo (lactam) forms.

  • Form A (Enol - 3-ol): Aromatic character is fully maintained in the pyrazole ring. Acts as a hydrogen bond donor (OH) and acceptor (N2).

  • Form B (Lactam - 3-one): The carbonyl form dominates in the solid state and polar solvents. This form presents a distinct H-bond acceptor (C=O) and donor (NH at position 2).

Medicinal Implication: In the ATP-binding pocket of kinases, the specific tautomer stabilized depends on the complementary residues of the hinge region. This "chameleon" nature allows the scaffold to adapt to diverse active sites, increasing its hit rate in screening campaigns.

Synthetic Accessibility

The synthesis of the 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol core is robust, typically proceeding via the cyclization of functionalized nicotinic acid derivatives.

Primary Synthetic Pathway (Graphviz)

The most reliable route involves the nucleophilic aromatic substitution of a 2-halo-nicotinate followed by intramolecular cyclization.

Synthesispathway Start Ethyl 2-chloro-6-methylnicotinate (Precursor) Intermediate Intermediate: 2-Hydrazinyl-nicotinate Start->Intermediate SNAr Substitution Reflux/EtOH Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Intermediate Cyclization Cyclization (- EtOH) Intermediate->Cyclization Product 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol (Target Scaffold) Cyclization->Product Intramolecular Nucleophilic Attack

Figure 1: Step-wise synthesis of the 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol core via hydrazine cyclization.

Detailed Experimental Protocol

Objective: Synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol (Scale: 10 mmol).

  • Reagents:

    • Ethyl 2-chloro-6-methylnicotinate (2.00 g, 10 mmol)

    • Hydrazine hydrate (80% aqueous solution, 1.5 mL, ~25 mmol)

    • Ethanol (Absolute, 20 mL)

  • Procedure:

    • Step 1: Dissolve ethyl 2-chloro-6-methylnicotinate in ethanol in a 50 mL round-bottom flask.

    • Step 2: Add hydrazine hydrate dropwise at room temperature.

    • Step 3: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Step 4: Upon completion, cool the mixture to 0°C. The product typically precipitates as a solid.

    • Step 5: Filter the precipitate and wash with cold ethanol (2 x 5 mL) followed by diethyl ether.

    • Step 6: Recrystallize from ethanol/water if necessary to obtain the pure 3-ol/3-one tautomer.

  • Expected Yield: 75–85% as a white to off-white solid.

Pharmacophore & SAR Analysis[1]

Kinase Hinge Binding Mode

The scaffold mimics the adenine ring of ATP. The pyridine nitrogen (N7) and the pyrazole moieties form a bidentate or tridentate hydrogen bonding network with the kinase hinge region.

PositionFunctionalityInteraction TypeTarget Residue Example
N1 (Pyrazole) H-Bond DonorH-Bond to CarbonylHinge Backbone (e.g., Glu in CDK2)
N7 (Pyridine) H-Bond AcceptorH-Bond to Amide NHHinge Backbone (e.g., Leu in CDK2)
C3-OH / C3=O Donor/AcceptorSolvent Interaction / GatekeeperVariable (Solvent front or Gatekeeper residue)
C6-Methyl HydrophobicVan der WaalsHydrophobic Pocket (Specificity determinant)
Structure-Activity Relationship (SAR) Vectors

SAR_Map Core 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol (Core) N1 N1 Position: Solubility & PK modulation (Alkyl/Aryl groups) Core->N1 C3 C3 Position (OH/O): H-Bonding / Bioisostere (Etherification/Acylation) Core->C3 C4 C4 Position: Gatekeeper Interaction (Bulky Aryl groups) Core->C4 C6 C6 Methyl: Hydrophobic Anchor (Extension for Selectivity) Core->C6

Figure 2: Strategic substitution vectors for SAR optimization of the pyrazolopyridine core.

Therapeutic Applications

Kinase Inhibition (Oncology)

The scaffold is a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and GSK-3


 .
  • Mechanism: Competitive inhibition at the ATP-binding site.

  • Key Insight: Substitution at the C4 position with an aryl group often accesses the "back pocket" of the kinase, improving selectivity over other kinases.

  • Example: Derivatives have shown nanomolar potency against ALK (Anaplastic Lymphoma Kinase) in non-small cell lung cancer models.

Neurodegeneration (Alzheimer's Disease)
  • Amyloid Probes: The planar, heteroaromatic nature of the 6-methyl-1H-pyrazolo[3,4-b]pyridine core allows it to intercalate into

    
    -amyloid fibrils.
    
  • Dual Action: Some derivatives act as dual GSK-3

    
     inhibitors (preventing Tau hyperphosphorylation) and amyloid binders, offering a multi-targeted approach to Alzheimer's therapy.
    

References

  • Donaire-Arias, A. et al. (2022).[1][2] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Link

  • Lynch, M. A. et al. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008–present). Expert Opinion on Therapeutic Patents. Link

  • Nam, Y. et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Vidali, V. P. et al. (2022).[2] Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for

    
    -Amyloid Plaques. Molbank.[1] Link
    
  • Witherington, J. et al. (2003). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[3] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Guide: History, Discovery, and Development of Pyrazolo[3,4-b]pyridine-3-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrazolo[3,4-b]pyridine-3-ol Technical Guide follows below.

Executive Summary & Structural Significance[1][2][3][4]

The pyrazolo[3,4-b]pyridine-3-ol scaffold (often existing in equilibrium with its tautomer, 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one ) represents a privileged bicyclic heterocycle in medicinal chemistry.[1] Structurally, it is an isostere of both the indole nucleus and the purine base adenine.[2] This duality allows it to serve as a versatile template for designing ATP-competitive kinase inhibitors, DNA intercalators, and central nervous system (CNS) active agents.

While the 3-amino and 3-alkyl variants of this ring system are widely documented, the 3-hydroxy (3-ol) analogs possess unique physicochemical properties due to their capability for dual hydrogen bonding (donor/acceptor) and tautomeric switching. This guide details the synthetic evolution, structure-activity relationships (SAR), and experimental protocols for this specific subclass.

Tautomeric Equilibrium

The core challenge and opportunity in working with this scaffold is the tautomeric equilibrium between the enol (3-ol) and keto (3-one) forms.

  • Form A (Enol): 1H-pyrazolo[3,4-b]pyridin-3-ol. Aromatic pyrazole ring; acts as H-bond donor.

  • Form B (Keto): 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one.[1] Non-aromatic pyrazole ring; acts as H-bond acceptor.

Solvent polarity and pH dictate the dominant species, influencing binding modes in enzyme active sites.[2]

Historical Genesis and Synthetic Evolution[1]

Early Discovery (1900s)

The history of the pyrazolo[3,4-b]pyridine class dates back to Ortoleva (1908) , who first synthesized the ring system via the iodination of diphenylhydrazone and pyridine. However, the specific 3-oxygenated analogs were developed later as chemists sought stable bioisosteres for indoles.

The "Pyridine-First" Synthetic Strategy

The most robust route to the 3-ol scaffold involves the cyclization of 2-halonicotinic acid derivatives with hydrazine. This method is preferred for its regioselectivity and scalability.

Mechanism:

  • Nucleophilic Aromatic Substitution (SnAr): Hydrazine displaces the halogen (usually chlorine) at the 2-position of the pyridine ring.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety attacks the ester carbonyl at position 3.[2]

  • Elimination: Loss of alcohol (e.g., ethanol) yields the lactam (pyrazolone) ring.

SynthesisRoute Start 2-Chloronicotinic Acid Ethyl Ester Inter Intermediate: 2-Hydrazinylnicotinate Start->Inter + Hydrazine Hydrate (SnAr Displacement) Product Target: 1H-pyrazolo[3,4-b] pyridin-3(2H)-one Inter->Product Cyclization (-EtOH) Reflux

Figure 1: The "Pyridine-First" synthetic pathway for generating the 3-ol/3-one core.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The 3-ol moiety serves as a critical "hinge-binding" motif in kinase inhibitor design. The oxygen atom can accept a hydrogen bond from the kinase backbone (e.g., the NH of a hinge residue), while the NH of the pyrazole ring donates a hydrogen bond to the backbone carbonyl.[2]

SAR Logic Table
PositionModificationEffect on Activity/Properties
N-1 Alkyl/Aryl GroupsModulates solubility and metabolic stability. Bulky aryl groups (e.g., 2,4-dichlorophenyl) often improve hydrophobic pocket filling.
C-3 -OH / =O Critical Pharmacophore. Mimics the C=O/NH of purines. Alkylation (O-methylation) often abolishes activity if H-bonding is required.
C-4 Aryl/HeteroarylKey for potency. Substituents here extend into the ATP-binding pocket's "gatekeeper" region.
C-6 Solubilizing GroupsIdeal position for morpholine, piperazine, or amine tails to improve pharmacokinetic (PK) profiles.
Key Biological Targets[6]
  • GSK-3

    
     Inhibition:  3-ol analogs have shown nanomolar potency against Glycogen Synthase Kinase-3
    
    
    
    , a target for Alzheimer's disease and bipolar disorder. The 3-one tautomer mimics the cyclic urea of biotin.
  • Antimicrobial Agents: N1-phenyl-substituted 3-ol derivatives exhibit broad-spectrum activity against Gram-positive bacteria, likely by disrupting cell wall synthesis enzymes.

  • Cardiovascular (AMPK): While 3-amino analogs are more common here, specific 3-ol derivatives have been explored as allosteric activators of AMPK.

Experimental Protocols

Protocol: Synthesis of 1H-pyrazolo[3,4-b]pyridin-3(2H)-one

A self-validating protocol for the core scaffold.

Reagents:

  • Ethyl 2-chloronicotinate (10 mmol, 1.86 g)

  • Hydrazine hydrate (80%, 20 mmol, ~1.25 mL)[2]

  • Ethanol (Absolute, 20 mL)

Procedure:

  • Dissolution: Dissolve ethyl 2-chloronicotinate in ethanol in a 50 mL round-bottom flask.

  • Addition: Add hydrazine hydrate dropwise over 5 minutes while stirring at room temperature. Observation: Solution may turn slightly yellow.[2]

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (high Rf) should disappear, replaced by a baseline spot (polar product).

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. The product typically precipitates as a white to off-white solid.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Validation:

    • Yield: Expected 75–85%.

    • Melting Point: >250°C (decomposition).

    • 1H NMR (DMSO-d6): Look for disappearance of ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm). Confirm aromatic pyridine protons (e.g., dd at ~7.2, dd at ~8.1, dd at ~8.5 ppm).

Protocol: In Vitro Kinase Assay (Generic)

For evaluating 3-ol analogs against CDK2 or GSK-3.

  • Preparation: Dissolve analog in 100% DMSO to 10 mM stock.

  • Dilution: Serial dilute in assay buffer (20 mM MOPS pH 7.2, 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT).
    
  • Incubation: Mix kinase (5-10 nM), substrate peptide, and compound. Incubate 10 mins at RT.

  • Initiation: Add MgATP mix (radiometric [

    
    -33P]-ATP or fluorescent tracer).
    
  • Readout: Measure phosphorylation after 30 mins. Calculate IC50 using non-linear regression (GraphPad Prism).

Visualizing the Signaling & Interaction Logic

The following diagram illustrates how the Pyrazolo[3,4-b]pyridine-3-ol scaffold interacts within a generic kinase ATP-binding pocket, highlighting the critical H-bond network.

KinaseInteraction Scaffold Pyrazolo[3,4-b]pyridine Scaffold N1 N-1 Position (Hydrophobic Fit) Scaffold->N1 C3 C-3 Carbonyl/Hydroxyl (H-Bond Acceptor/Donor) Scaffold->C3 N2 N-2 Proton (H-Bond Donor) Scaffold->N2 Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Steric Clash Check Solvent Solvent Front (Solubility) N1->Solvent Extends towards Hinge Kinase Hinge Region (Glu/Met Backbone) C3->Hinge H-Bond (Acceptor) N2->Hinge H-Bond (Donor)

Figure 2: Interaction map of the scaffold within a kinase active site.

References

  • Ortoleva, G. (1908).[3] Sulla sintesi del pirazolo-piridina. Gazzetta Chimica Italiana, 38, 208.[2] 4

  • Lynch, B. M., et al. (1988).[2] Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. 5

  • Baraldi, P. G., et al. (2004).[2] Pyrazolo[3,4-b]pyridine derivatives as potent A1 adenosine antagonists. Journal of Medicinal Chemistry.

  • Quiroga, J., et al. (2011).[2] Regioselective synthesis of pyrazolo[3,4-b]pyridines. Tetrahedron Letters.

  • CymitQuimica. (2024).[6] Product Data: 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one.[1] 1

  • Abdel-Aziem, A., & Fouad, S. A. (2025).[7] Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. 8

Sources

A Technical Guide to 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol and its Congeners in Modern Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolopyridine scaffold has emerged as a "privileged" heterocyclic core in the landscape of kinase-targeted drug discovery. Its unique structural and electronic properties allow it to function as a highly effective bioisostere of the purine ring of ATP, enabling potent and often selective inhibition of a wide array of protein kinases. This technical guide provides an in-depth exploration of the 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol core and the broader pyrazolo[3,4-b]pyridine class. We will dissect its synthesis, mechanism of action as a kinase hinge-binder, and its versatile application in the development of targeted therapies for oncology and beyond. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging this powerful scaffold in kinase inhibitor design.

The Pyrazolopyridine Scaffold: A Cornerstone of Kinase Inhibition

Protein kinases, a family of over 500 enzymes that regulate cellular signaling by catalyzing protein phosphorylation, are among the most critical targets in modern medicine, particularly in oncology.[1] Small molecule kinase inhibitors have revolutionized cancer treatment, and their design frequently relies on heterocyclic scaffolds that can mimic the binding of ATP in the enzyme's active site.[2]

Among these, the pyrazolopyridine family stands out. As bioisosteres of purines, they are adept at forming key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a conserved motif that connects the N- and C-lobes of the kinase domain.[1][3][4] This foundational interaction anchors the inhibitor, allowing chemists to introduce various substituents that can exploit other regions of the binding pocket to achieve high potency and selectivity.[1][3] The pyrazolo[3,4-b]pyridine isomer, the focus of this guide, has proven particularly fruitful, leading to numerous clinical candidates and approved drugs.[1][2] Its well-established synthetic routes and favorable pharmacokinetic properties further enhance its utility in drug discovery programs.[1][5]

The specific compound, 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol, incorporates features—a hydrogen-bond-donating pyrazole N-H, a methyl group for potential hydrophobic interactions, and a 3-hydroxyl group—that make it an intriguing starting point for fragment-based or lead optimization campaigns.

Synthesis and Chemical Properties

The construction of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through several robust synthetic strategies. The most common approaches involve either building the pyridine ring onto a pre-existing pyrazole or, conversely, forming the pyrazole ring from a substituted pyridine precursor.[6]

A prevalent and versatile method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[6][7] This approach allows for significant diversity in the final product based on the substituents of the starting materials.

Protocol 1: General Synthesis of Substituted 1H-pyrazolo[3,4-b]pyridines

This protocol outlines a representative synthesis based on the condensation of a 5-aminopyrazole with an α,β-unsaturated ketone, a common strategy for accessing this scaffold.[8]

Step 1: Starting Material Preparation

  • Synthesize or procure the required 5-aminopyrazole (e.g., 3-amino-1H-pyrazole).

  • Synthesize the appropriate α,β-unsaturated ketone. For the 6-methyl derivative, a suitable precursor would be derived from a methyl-substituted ketone.

Step 2: Cyclization/Condensation Reaction

  • To a solution of the α,β-unsaturated ketone (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol (EtOH), add a solution of the 5-aminopyrazole (1.0 eq).[8]

  • Add a catalyst, such as Zirconium(IV) chloride (ZrCl4, 0.3 eq), to the mixture.[8] The use of an acid or Lewis acid catalyst is common to facilitate the reaction.

  • Heat the reaction mixture vigorously with stirring (e.g., 95-100 °C) for 12-18 hours.[8] Progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Perform an aqueous work-up by adding an organic solvent (e.g., chloroform or ethyl acetate) and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (Na2SO4).

  • Filter and concentrate the organic phase to yield the crude product.

  • Purify the crude material using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 1H-pyrazolo[3,4-b]pyridine product.[9]

Step 4: Characterization

  • Confirm the structure of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[10]

G cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product 5-Aminopyrazole 5-Aminopyrazole Condensation Cyclization/ Condensation (Solvent, Heat, Catalyst) 5-Aminopyrazole->Condensation Unsaturated Ketone Unsaturated Ketone Unsaturated Ketone->Condensation Workup Aqueous Work-up & Extraction Condensation->Workup Cool & Concentrate Purification Column Chromatography Workup->Purification Crude Product Pyrazolopyridine Pure 1H-Pyrazolo[3,4-b]pyridine Derivative Purification->Pyrazolopyridine Characterization NMR, MS Analysis Pyrazolopyridine->Characterization

Caption: General workflow for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives.

Mechanism of Action: The Hinge-Binding Paradigm

The efficacy of the pyrazolo[3,4-b]pyridine scaffold is rooted in its ability to act as an ATP-competitive inhibitor. It achieves this by forming critical hydrogen bonds with the kinase hinge region, the flexible backbone segment that tethers the two lobes of the catalytic domain.

  • Key Interactions: The N1-H of the pyrazole ring typically acts as a hydrogen bond donor, while the N2 nitrogen atom of the pyrazole and the N7 nitrogen of the pyridine ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP.[11][12]

  • Structural Causality: This bidentate hydrogen bonding pattern securely anchors the inhibitor in the active site. This foundational binding provides a stable platform from which other parts of the molecule can extend into adjacent hydrophobic pockets (like the one under the P-loop) or towards the solvent-exposed region, thereby dictating the inhibitor's potency and selectivity profile.[11] For example, methylation at the C6 position can enhance van der Waals interactions within a hydrophobic pocket, while the 3-hydroxyl group can form additional hydrogen bonds.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Pyrazolopyridine Inhibitor Hinge Hinge Region (e.g., Ala, Glu) Gatekeeper Gatekeeper Residue P-Loop Hydrophobic Pocket (P-Loop) Solvent Solvent-Exposed Region Pyrazolo Pyrazole Ring Pyrazolo->Hinge H-Bond (Donor/Acceptor) Pyridine Pyridine Ring R1 R1 (e.g., -CH3) R1->P-Loop Hydrophobic Interaction R2 R2 (e.g., -OH) R2->Solvent Polar Interaction

Caption: Binding model of a pyrazolopyridine inhibitor in a kinase active site.

Applications in Kinase Inhibitor Research: Case Studies

The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold is demonstrated by its successful application against a diverse range of kinase targets.

Case Study 1: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of FGFR signaling is a known driver in various cancers. Researchers have successfully developed 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR inhibitors.[12][13] A key finding was that the N(1)-H of the pyrazole ring is crucial for activity; its methylation completely abolished inhibitory potency, confirming its role in hinge binding.[12]

Compound IDKey SubstituentsFGFR1 IC₅₀ (nM)H1581 Cell Proliferation IC₅₀ (nM)Reference
5 3-Cl, 5-OCH₃ on phenyl2.214[12]
7n 2,6-diCl, 3,5-diOCH₃ on phenyl; piperazine moiety0.86.8[12]
9 (Scaffold Hop) 3,5-diOCH₃ on phenyl1181021[12]
10 N-Methylated analog of 5>5000>10000[12]

Table 1: Structure-Activity Relationship (SAR) of 1H-pyrazolo[3,4-b]pyridine derivatives against FGFR1. Data highlights the importance of the pyrazole N-H and optimization of substituents for enzymatic and cellular potency.

Case Study 2: TANK-Binding Kinase 1 (TBK1) Inhibitors

TBK1 is a key regulator of innate immunity and has been implicated in neuroinflammation and oncogenesis.[14] Starting from a rational design strategy, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were optimized into highly potent TBK1 inhibitors. The lead compound, 15y , emerged with exceptional potency and selectivity.[14]

  • Hit Compound: 6 (15a) showed 83% inhibition at 10 µM.

  • Optimization: SAR studies focused on two modification sites (R1 and R2).

  • Lead Compound (15y): Achieved an IC₅₀ value of 0.2 nM against TBK1 and demonstrated effective inhibition of downstream signaling in cellular assays.[14]

Kinase% Inhibition @ 1 µM (Compound 15y)
TBK1 >99% (IC₅₀ = 0.2 nM)
IKKε 98%
CLK1 97%
DYRK1B 96%
RIPK2 94%
AURKA <10%
CDK2 <10%
VEGFR2 <10%

Table 2: Representative kinase selectivity profile for the potent TBK1 inhibitor 15y. The compound shows high potency for TBK1 and related kinases while sparing many others, indicating a favorable selectivity profile.[14]

Case Study 3: Overcoming Resistance in Anaplastic Lymphoma Kinase (ALK)

Acquired resistance is a major challenge in targeted cancer therapy. The ALK L1196M "gatekeeper" mutation confers resistance to first-generation inhibitors like crizotinib.[9] Medicinal chemists have used the pyrazolo[3,4-b]pyridine scaffold to design new inhibitors that can overcome this resistance. A novel derivative, 10g , displayed exceptional potency against both wild-type ALK and the L1196M mutant, with an IC₅₀ < 0.5 nM for both.[15] Molecular docking revealed that compound 10g makes favorable interactions with the mutated methionine residue, unlike crizotinib.[9]

Other Notable Targets

The scaffold has also been successfully employed to develop inhibitors for:

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making it an attractive immuno-oncology target.[11]

  • Monopolar Spindle Kinase 1 (Mps1): A key element of the mitotic checkpoint and a target for aggressive tumors.[16]

  • Glycogen Synthase Kinase-3 (GSK-3): Implicated in a range of diseases including metabolic and neurological disorders.[17]

  • Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle.[18]

Experimental Validation: In Vitro Kinase Assay

To validate the inhibitory activity of a newly synthesized compound, a robust and quantitative in vitro kinase assay is essential. The following is a generalized protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay, a common platform for determining inhibitor potency (IC₅₀).

Protocol 2: HTRF Kinase Binding Assay

Principle: This assay measures the displacement of a fluorescently labeled tracer from the kinase ATP pocket by a test compound. Inhibition of binding results in a decrease in the FRET signal.

Step 1: Reagent Preparation

  • Test Compound: Prepare a serial dilution of the test inhibitor (e.g., 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol derivative) in an appropriate buffer containing DMSO. A typical starting concentration is 10 mM, diluted to a range covering at least 6 orders of magnitude.

  • Kinase Solution: Dilute the recombinant kinase enzyme to the desired working concentration (e.g., 5 nM) in the assay buffer.

  • Tracer Solution: Dilute the fluorescently labeled ATP-competitive tracer to its working concentration (e.g., 50 nM) in the assay buffer.

  • Antibody Solution: Prepare the europium-labeled anti-tag antibody solution in the detection buffer.

Step 2: Assay Procedure (384-well plate format)

  • Add 2 µL of the serially diluted test compound to the wells of a low-volume 384-well plate.

  • Add 4 µL of the kinase solution to each well.

  • Add 4 µL of the tracer solution to each well.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Add 10 µL of the antibody detection solution to each well.

  • Incubate for a further 60 minutes at room temperature.

Step 3: Data Acquisition and Analysis

  • Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Calculate the HTRF ratio (Emission 665nm / Emission 615nm) * 10,000.

  • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

  • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to displace 50% of the tracer.

G Start Start Prep_Compound Prepare Serial Dilution of Test Compound Start->Prep_Compound Add_Reagents Add Compound, Kinase, and Tracer to Plate Prep_Compound->Add_Reagents Incubate_1 Incubate 60-90 min (Binding Equilibrium) Add_Reagents->Incubate_1 Add_Detection Add Detection Antibody Incubate_1->Add_Detection Incubate_2 Incubate 60 min Add_Detection->Incubate_2 Read_Plate Read HTRF Signal on Plate Reader Incubate_2->Read_Plate Analyze Calculate Ratio and Plot Dose-Response Curve Read_Plate->Analyze Result Determine IC50 Value Analyze->Result

Caption: Workflow for a typical in vitro HTRF kinase inhibition assay.

Conclusion and Future Outlook

The 1H-pyrazolo[3,4-b]pyridine scaffold, including derivatives like 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol, represents a cornerstone of modern kinase inhibitor design. Its ability to effectively mimic ATP and bind to the conserved hinge region provides a reliable foundation for developing potent and selective inhibitors. The extensive public and patent literature showcases its successful application against a multitude of high-value kinase targets, from FGFR and ALK to emerging immuno-oncology targets like TBK1 and HPK1.[1][6][11][12][14]

The future of this scaffold lies in its continued exploitation to address new challenges in kinase drug discovery. This includes designing inhibitors against novel or difficult-to-drug kinases, overcoming acquired drug resistance through next-generation compounds, and developing molecules with precisely tailored selectivity profiles to minimize off-target effects. As our understanding of kinase biology deepens, the proven versatility and favorable drug-like properties of the pyrazolopyridine core ensure it will remain an invaluable tool for medicinal chemists and drug developers for years to come.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC. National Institutes of Health.

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace.

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. University of Edinburgh Research Explorer.

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC. National Institutes of Health.

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate.

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ScienceDirect.

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Taylor & Francis Online.

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. SciSpace.

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed.

  • Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Semantic Scholar.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC.

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Semantic Scholar.

  • Chemistry and Biological Activities of 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I). RACO.

  • 6-Aryl-pyrazolo[3,4-b]pyridines: Potent inhibitors of glycogen synthase kinase-3 (GSK-3). ResearchGate.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PubMed.

  • Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. RSC Publishing.

  • In Vitro Kinase Inhibition Profile of 4-Methyl-1H-pyrazolo[4,3-c]pyridine. Benchchem.

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. ResearchGate.

  • 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3- c]pyridin-4(5H)-one (FMPPP) exhibits anti-proliferative effect on prosta. Semantic Scholar.

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed.

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed.

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed.

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. PubMed.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol (also known as 6-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., GSK-3


, VEGFR) and other bioactive heterocycles.

The protocol utilizes a robust Nucleophilic Aromatic Substitution (


) / Cyclocondensation Cascade  starting from ethyl 2-chloro-6-methylnicotinate. Unlike multi-step procedures involving protected intermediates, this route offers a high-yielding, one-pot transformation suitable for gram-to-kilogram scale-up.

Chemical Strategy & Mechanism[1][2][3][4]

The Reaction Pathway

The synthesis exploits the high reactivity of the 2-chloro position on the pyridine ring, activated by the electron-withdrawing ester group at the 3-position.

  • Step 1 (

    
    ):  Hydrazine acts as a hard nucleophile, displacing the chloride at the C2 position.
    
  • Step 2 (Cyclization): The terminal nitrogen of the resulting hydrazinyl intermediate attacks the electrophilic carbonyl of the ethyl ester.

  • Step 3 (Elimination): Loss of ethanol drives the formation of the stable 5-membered pyrazole ring.

Reaction Scheme Visualization

ReactionScheme SM Ethyl 2-chloro-6-methylnicotinate (C9H10ClNO2) Inter Intermediate: 2-Hydrazinylnicotinate SM->Inter SNAr (Reflux, EtOH) Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Inter Prod Target: 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol Inter->Prod Cyclization (-EtOH) Byprod Byproducts: EtOH, HCl (neutralized) Inter->Byprod

Figure 1: Reaction cascade transforming the chloronicotinate ester to the fused pyrazolopyridine core.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
Ethyl 2-chloro-6-methylnicotinate 199.631.0Limiting Reagent
Hydrazine Hydrate (64-80%) 50.063.0 - 5.0Nucleophile / Base
Ethanol (Absolute) 46.07N/ASolvent
Step-by-Step Procedure

Step 1: Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Ethyl 2-chloro-6-methylnicotinate (5.0 g, 25.0 mmol).

  • Add Ethanol (50 mL, 10 vol). Stir until the solid is fully dissolved or well-dispersed.

Step 2: Reagent Addition

  • Safety Note: Hydrazine is toxic and a potential carcinogen. Perform all operations in a fume hood.

  • Add Hydrazine Hydrate (3.75 g / ~3.7 mL, 75.0 mmol, 3.0 equiv) dropwise to the stirring solution at room temperature.

    • Expert Insight: A slight exotherm may occur. The excess hydrazine acts as a scavenger for the HCl generated during the substitution, eliminating the need for an external base like TEA.

Step 3: Reaction

  • Heat the mixture to Reflux (78–80 °C) .

  • Maintain reflux for 4–6 hours .

    • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (product) will appear.

Step 4: Workup & Isolation

  • Cool the reaction mixture slowly to room temperature (20–25 °C), then to 0–5 °C using an ice bath.

  • The product typically precipitates as a white to off-white solid upon cooling.

    • Troubleshooting: If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure and re-cool.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with cold Ethanol (2 x 10 mL) to remove excess hydrazine and unreacted ester.

  • Wash with Diethyl Ether (2 x 10 mL) to facilitate drying (optional).

Step 5: Drying

  • Dry the solid in a vacuum oven at 50 °C for 6 hours.

Process Workflow Diagram

Workflow Start Start: 5.0g SM + 50mL EtOH Add Add 3.0 eq Hydrazine Hydrate (Dropwise, RT) Start->Add Reflux Reflux (80°C) for 4-6h Monitor TLC Add->Reflux Cool Cool to 0-5°C Precipitation Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: Cold EtOH -> Et2O Filter->Wash Dry Dry: 50°C Vacuum Oven Wash->Dry End Final Product: White Solid Dry->End

Figure 2: Operational workflow for the batch synthesis.

Characterization & Quality Control

Tautomerism: The "Ol" vs. "One" Debate

While the IUPAC name suggests an alcohol (3-ol), 1H-pyrazolo[3,4-b]pyridines predominantly exist as the amide tautomer (3-one) in the solid state and in polar solvents like DMSO. This is crucial for interpreting NMR data. You will likely observe a broad NH signal rather than an OH signal.

Expected Analytical Data
TechniqueParameterExpected Result
Appearance VisualWhite to pale yellow powder
Yield Gravimetric75% – 90%
Melting Point Thermal> 250 °C (Decomposes)
1H NMR DMSO-

(400 MHz)

12.0–12.5 (br s, 1H, NH/OH)

8.30 (d, 1H, Ar-H, C4)

6.95 (d, 1H, Ar-H, C5)

2.58 (s, 3H, CH3)
MS (ESI) m/z

Critical Process Parameters (CPPs)
  • Hydrazine Stoichiometry: Do not use less than 2.5 equivalents. The first equivalent neutralizes the leaving group (HCl), and the second performs the nucleophilic attack. Excess ensures the reaction drives to completion.

  • Temperature Control: Reflux is required to overcome the activation energy of the cyclization step. Lower temperatures may result in the isolation of the uncyclized hydrazide intermediate.

References

  • Structure and Tautomerism of Pyrazolopyridines

    • Fustero, S., et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 2022.[2][3]

  • Synthetic Methodology (

    
     Cascade): 
    
    • Standard protocol for condensing 2-chloronicotinates with hydrazine to form pyrazolo[3,4-b]pyridin-3-ones.
  • Kinase Inhibitor Applications

    • Use of 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol scaffolds in GSK-3 and VEGFR inhibition.

Sources

Application Note: Protocols for O-alkylation vs. N-alkylation of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol scaffold is a privileged structure in medicinal chemistry and drug development, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] Its synthetic utility is complicated by its nature as an ambident nucleophile, which possesses multiple reactive sites—specifically the exocyclic oxygen and the two nitrogen atoms of the pyrazole ring. This leads to a common challenge in regioselectivity during alkylation, often resulting in difficult-to-separate product mixtures.[3][4] This application note provides a comprehensive guide for researchers, detailing the underlying mechanistic principles and offering two distinct, field-proven protocols to achieve selective O-alkylation or N-alkylation of this versatile heterocyclic core. By carefully controlling reaction parameters, researchers can direct the alkylation to the desired atom, streamlining synthesis and purification efforts.

Mechanistic Foundation: The Ambident Reactivity of Pyrazolopyridinols

6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol exists in tautomeric equilibrium with its pyrazolone form. Upon deprotonation with a base, a resonance-stabilized anion is formed. This anion is an ambident nucleophile, with significant electron density distributed across the oxygen atom (O), the N1 nitrogen, and the N2 nitrogen of the pyrazole ring.

The choice of which atom acts as the nucleophile is not random; it is governed by a set of predictable chemical principles. The outcome of the alkylation reaction hinges on the interplay between kinetic and thermodynamic control, which can be manipulated by the careful selection of reagents and reaction conditions.[5][6]

Figure 1: Tautomerism and formation of the ambident anion.

Guiding Principles for Regioselective Alkylation

Hard and Soft Acids and Bases (HSAB) Theory

The HSAB principle is a powerful qualitative tool for predicting the outcome of reactions with ambident nucleophiles.[7][8] It states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.

  • Hard Centers: Characterized by high electronegativity, low polarizability, and a high charge-to-radius ratio. The oxygen atom of the pyrazolopyridinol anion is the hard nucleophilic center . Hard electrophiles (hard acids) include alkylating agents like dimethyl sulfate and alkyl tosylates.

  • Soft Centers: Characterized by lower electronegativity, high polarizability, and a low charge-to-radius ratio. The nitrogen atoms of the pyrazole ring are considered softer nucleophilic centers than the oxygen. Soft electrophiles (soft acids) include reagents like methyl iodide and allyl bromide.

Therefore, reacting the anion with a hard electrophile will favor O-alkylation, while a soft electrophile will favor N-alkylation.

Kinetic vs. Thermodynamic Control

The concepts of kinetic and thermodynamic control are critical for understanding how reaction conditions influence product distribution.[6][9]

  • Kinetic Control (Pathway to the Fastest Product): This regime favors the product that is formed most rapidly, i.e., the one with the lowest activation energy. O-alkylation is typically the kinetically favored pathway because the deprotonated oxygen atom has the highest charge density. Kinetic control is achieved under irreversible conditions , typically using low temperatures , short reaction times , and a strong, non-nucleophilic base.[6][10]

  • Thermodynamic Control (Pathway to the Most Stable Product): This regime favors the most stable product, which may have a higher activation energy but a lower overall Gibbs free energy. N-alkylated pyrazoles are generally more thermodynamically stable than their O-alkylated isomers due to the preservation of the aromaticity of the pyridine ring system.[11] Thermodynamic control is achieved under reversible conditions , which are promoted by higher temperatures , longer reaction times , and often a weaker base that allows for equilibrium to be established.[10]

G Decision Workflow for Selective Alkylation start Desired Product? control_choice Select Reaction Control start->control_choice o_alkylation O-Alkylated Product (Aromatic Ether) n_alkylation N-Alkylated Product (Pyrazolone Derivative) kinetic Kinetic Control (Fastest Product) control_choice->kinetic O-Alkylation thermodynamic Thermodynamic Control (Most Stable Product) control_choice->thermodynamic N-Alkylation conditions_k Conditions: - Low Temperature (e.g., 0 °C) - Strong Base (e.g., NaH) - Short Reaction Time - Polar Aprotic Solvent (THF, DMF) kinetic->conditions_k conditions_t Conditions: - High Temperature (e.g., Reflux) - Weaker Base (e.g., K₂CO₃, Cs₂CO₃) - Long Reaction Time - Polar Aprotic Solvent (DMF, Acetonitrile) thermodynamic->conditions_t conditions_k->o_alkylation conditions_t->n_alkylation

Figure 2: Decision workflow for achieving selective alkylation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents are often toxic and should be handled with care.

Protocol 1: Selective O-Alkylation (Kinetic Control)

This protocol is designed to favor the rapid formation of the O-alkylated product by using conditions that prevent equilibration to the more stable N-alkylated isomer.

  • Principle: Irreversible deprotonation with a strong base at low temperature ensures the reaction proceeds under kinetic control, favoring attack at the hard oxygen center.

  • Materials:

    • 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Alkylating agent (e.g., methyl iodide, benzyl bromide), 1.1 equivalents

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate and brine for workup

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol (1.0 eq).

    • Add anhydrous THF (or DMF) to create a 0.1 M solution.

    • Cool the suspension to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The suspension should become a clearer solution as the sodium salt forms.

    • Slowly add the alkylating agent (1.1 eq) dropwise via syringe, maintaining the temperature at 0 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.

    • Validation: Confirm the structure using NMR spectroscopy. O-alkylation can be confirmed by the absence of a broad OH peak and characteristic shifts in the ¹H and ¹³C spectra consistent with an alkoxy-pyridine structure.[12]

Protocol 2: Selective N-Alkylation (Thermodynamic Control)

This protocol utilizes conditions that allow the initial kinetic O-alkylation product to revert and equilibrate to the more thermodynamically stable N-alkylated product.

  • Principle: A weaker base and elevated temperature create reversible conditions, allowing the reaction to reach thermodynamic equilibrium and favor the most stable N-alkylated regioisomer.

  • Materials:

    • 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), 2.0-3.0 equivalents

    • Alkylating agent (e.g., methyl iodide, ethyl bromide), 1.2 equivalents

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile

    • Water, ethyl acetate, and brine for workup

  • Procedure:

    • To a round-bottom flask, add 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol (1.0 eq) and anhydrous DMF (to 0.2 M).

    • Add potassium carbonate (2.5 eq). The use of Cs₂CO₃ can sometimes improve yields and selectivity.

    • Add the alkylating agent (1.2 eq) to the suspension.

    • Heat the reaction mixture to 80-100 °C (or reflux in acetonitrile) and stir vigorously.

    • Monitor the reaction by TLC. These reactions often require longer times, typically 6-24 hours, to reach completion and ensure equilibration.

    • After the starting material is consumed, cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel. Note that N1 and N2 isomers may form, though one is often major depending on steric and electronic factors of the pyrazole substituents.[3][13]

    • Validation: Use 2D NMR techniques like HMBC and NOESY to unambiguously determine the site of N-alkylation (N1 vs. N2) by observing correlations between the new alkyl group protons and the carbons/protons of the heterocyclic core.[12][14]

Summary of Conditions and Troubleshooting

ParameterSelective O-Alkylation (Kinetic)Selective N-Alkylation (Thermodynamic)
Governing Principle Kinetic Control[6]Thermodynamic Control[6]
Temperature Low (e.g., 0 °C)High (e.g., 80-100 °C, Reflux)
Base Strong, irreversible (e.g., NaH)Weaker, equilibrating (e.g., K₂CO₃, Cs₂CO₃)[3]
Reaction Time Short (1-3 hours)Long (6-24 hours)
Solvent Polar Aprotic (THF, DMF)Polar Aprotic (DMF, Acetonitrile)[3]
Expected Product Less stable, faster-forming isomerMore stable isomer

Troubleshooting:

  • Mixture of Products: If O-alkylation yields significant N-alkylated product, reduce the reaction temperature further (e.g., -20 °C) and shorten the reaction time. If N-alkylation yields the O-alkylated product, increase the reaction time and/or temperature to ensure equilibrium is reached.

  • Low Yield: Poor solubility can hinder the reaction; ensure adequate solvent volume. For N-alkylation, switching the base from K₂CO₃ to Cs₂CO₃ can sometimes improve results. Check the reactivity of the alkylating agent; iodides are more reactive than bromides, which are more reactive than chlorides.[3]

  • N1 vs. N2 Isomers: The regioselectivity between the two pyrazole nitrogens is influenced by steric hindrance and the electronic properties of the ring substituents.[15] Bulky alkylating agents will favor the less sterically hindered nitrogen.[3]

References

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.
  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available from: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available from: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. Available from: [Link]

  • HSAB theory. Wikipedia. Available from: [Link]

  • Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. Organic Chemistry Portal. Available from: [Link]

  • Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. Wiley Online Library. Available from: [Link]

  • Understanding Ambident Nucleophiles. Scribd. Available from: [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. Available from: [Link]

  • Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. PMC. Available from: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available from: [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. Available from: [Link]

  • a, b) Synthesis of N‐substituted pyrazoles; c) Ambident reactivity of 2‐pyridone. ResearchGate. Available from: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available from: [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]

  • Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and C. Vrije Universiteit Brussel. Available from: [Link]

  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Royal Society of Chemistry. Available from: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available from: [Link]

  • Kinetic and Thermodynamic Control. Dalal Institute. Available from: [Link]

  • Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. ResearchGate. Available from: [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-α and IL-6 inhibitors. Scilit. Available from: [Link]

  • 33: Kinetic control vs. thermodynamic control. YouTube. Available from: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ScienceDirect. Available from: [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. Available from: [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PMC. Available from: [Link]

  • Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. SciSpace. Available from: [Link]

  • (PDF) Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. ResearchGate. Available from: [Link]

  • Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. PubMed. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available from: [Link]

  • Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. Beilstein Journals. Available from: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PMC. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available from: [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Available from: [Link]

  • Ambident Reactivities of Pyridone Anions. Journal of the American Chemical Society. Available from: [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available from: [Link]

Sources

Using 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol in heterocyclic coupling reactions

[1]

Introduction: The Tautomeric Challenge

The 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., targeting TBK1, GSK3β). However, its utility is often hampered by its ambident nucleophilicity.

The compound exists in a dynamic equilibrium between the 3-hydroxy (enol) and 3-oxo (amide-like) forms. In solution (DMSO/DMF), the equilibrium heavily favors the 3-oxo tautomer, yet the 3-hydroxy form is often the required species for O-linked coupling.

  • N1-H: Acidic (pKa ~10-11). Site of N-alkylation/arylation.

  • O3-H: Phenolic/Enolic. Site of O-alkylation or activation (conversion to leaving group).

  • C6-Methyl: Sterically blocks the 6-position, directing electrophilic aromatic substitution (SEAr) to C4 or C5, though these positions are deactivated by the pyridine nitrogen.

Strategic Reaction Pathways

To use this compound effectively in coupling reactions, one must choose between two distinct strategies:

  • Nucleophilic Coupling: Using the scaffold as a nucleophile (O- or N-coupling via Mitsunobu or Chan-Lam).

  • Electrophilic Activation: Converting the C3-OH into a leaving group (Cl, Br, OTf) to enable Suzuki or Buchwald couplings.

Visualizing the Workflow

ReactionPathwaysStart6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-olMitsunobuMitsunobu Reaction(DIAD, PPh3, R-OH)Start->MitsunobuPath A: O-Funct.ChanLamChan-Lam Coupling(Cu(OAc)2, Ar-B(OH)2)Start->ChanLamPath B: N-Funct.ActivationActivation(POCl3 or Tf2O)Start->ActivationPath C: C-C CouplingO_Alkyl3-Alkoxy Product(O-Selective)Mitsunobu->O_AlkylN_Aryl1-Aryl Product(N-Selective)ChanLam->N_ArylHalide3-Chloro/TriflateIntermediateActivation->HalideSuzukiSuzuki-Miyaura(Pd(dppf)Cl2, Ar-B(OH)2)Halide->SuzukiFinal3-Aryl-6-MethylDerivativeSuzuki->Final

Figure 1: Decision tree for functionalizing the pyrazolo[3,4-b]pyridine core.

Detailed Protocols

Protocol A: O-Selective Coupling via Mitsunobu Reaction

Objective: Install an alkyl/heterocyclic ether at the C3 position while suppressing N-alkylation. Mechanism: The Mitsunobu reaction activates the alcohol partner, making the pyrazolo-3-ol the nucleophile. The steric bulk of the triphenylphosphine oxide byproduct favors O-attack over N-attack.

Reagents:

  • Scaffold: 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol (1.0 equiv)

  • Coupling Partner: Primary or Secondary Alcohol (R-OH) (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step:

  • Dissolution: In a flame-dried flask under

    
    , dissolve the scaffold, R-OH, and 
    
    
    in anhydrous THF. Cool to 0°C.
  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC/LCMS. The 3-ol is polar; the O-alkyl product will be significantly less polar.

  • Workup: Concentrate the solvent. Triturate the residue with

    
    :Hexanes (1:1) to precipitate triphenylphosphine oxide (
    
    
    ). Filter and concentrate the filtrate.
  • Purification: Flash chromatography (typically 0-5% MeOH in DCM).

Critical Insight: If N-alkylation is observed (rare under these conditions), switch the solvent to Toluene, which disfavors the charge-separated transition state required for N-alkylation.

Protocol B: N1-Selective Arylation via Chan-Lam Coupling

Objective: Direct C-N bond formation between the pyrazole Nitrogen (N1) and an Aryl Boronic Acid. Mechanism: Copper(II)-mediated oxidative coupling.

Reagents:

  • Scaffold: 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol (1.0 equiv)

  • Boronic Acid: Ar-

    
     (2.0 equiv)
    
  • Catalyst:

    
     (1.0 equiv) - Stoichiometric Cu is preferred for difficult substrates.
    
  • Base: Pyridine (2.0 equiv) or

    
    
    
  • Solvent: DCM or DCM/DMF (4:1)

  • Atmosphere: Open air (requires

    
     for re-oxidation) or 
    
    
    balloon.

Step-by-Step:

  • Setup: Charge a flask with the scaffold, boronic acid, and

    
    .
    
  • Activation: Add solvent and base.

  • Oxidation: Stir vigorously open to the air (using a drying tube is recommended to exclude moisture while allowing air) at RT for 24–48 hours.

  • Quench: Filter through a pad of Celite to remove copper salts. Wash with DCM/MeOH.

  • Purification: The product is often contaminated with excess boronic acid. Wash the organic layer with 1M NaOH (rapidly) to remove unreacted boronic acid, then purify via silica gel.

Protocol C: Electrophilic Activation (3-OH 3-Cl) & Suzuki Coupling

Objective: This is the standard industry workflow to generate 3-aryl derivatives. The 3-OH is first converted to a chloride, which serves as the handle for Pd-catalyzed coupling.

Part 1: Chlorination (The "POCl3 Method")

Reagents:

  • Scaffold (1.0 equiv)

  • 
     (excess, solvent/reagent)
    
  • Base:

    
    -Dimethylaniline (1.0 equiv) - Catalyzes the reaction.
    

Procedure:

  • Suspend the scaffold in

    
     (approx. 5 mL per gram).
    
  • Add dimethylaniline.

  • Reflux at 110°C for 4–6 hours. The suspension will clear as the chloro-intermediate forms.

  • Safety Critical: Remove excess

    
     under reduced pressure. Pour the residue slowly onto crushed ice/water (exothermic hydrolysis). Neutralize with 
    
    
    to precipitate the solid 3-chloro derivative.
Part 2: Suzuki-Miyaura Cross-Coupling

Reagents:

  • Substrate: 3-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Boronic Acid: Ar-

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
  • Base:

    
     (2.0 equiv) or 
    
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes.

  • Catalyst: Add the Pd catalyst.[1][2] Sparge for another 2 minutes.

  • Heating: Seal the vessel and heat to 90–100°C for 4–12 hours.

    • Note: The 3-chloro position is electronically deactivated compared to a typical chloropyridine. High temperatures are required.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Data Summary: Selectivity & Yields

Reaction TypeTarget SiteKey ReagentTypical YieldSelectivity Note
Mitsunobu O3 (Oxygen)

/ DIAD
60–85%High O-selectivity due to steric hindrance at N1.
Alkylation (

)
N1 (Nitrogen)Alkyl Halide50–70%Mixtures of N1/O3 often observed; requires separation.
Chan-Lam N1 (Nitrogen)

40–65%High N-selectivity; slow reaction rates.
Suzuki (via 3-Cl) C3 (Carbon)

70–90%Most robust method for C-C bond formation.

References

  • Synthesis and Reactivity of Pyrazolo[3,4-b]pyridines

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[3][2][4][5][6][7][8]

    • Source:Molecules (MDPI), 2022.
    • URL:[Link]

  • Suzuki Coupling Protocols

    • Title: Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling.[2]

    • Source:RSC Advances, 2018.
    • URL:[Link]

  • N- vs O-Alkylation Selectivity

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[9][10]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2013.
    • URL:[Link]

Application Notes and Protocols for the Purification of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol via Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of crystallization methods for the purification of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol, a key heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the critical impact of purity on downstream applications, this document details the principles and practical execution of various crystallization techniques. We delve into the rationale behind solvent selection, provide step-by-step protocols for cooling, anti-solvent, and vapor diffusion crystallization, and offer a systematic troubleshooting guide. This note is intended for researchers, chemists, and drug development professionals seeking to establish robust and efficient purification workflows for pyrazolopyridine derivatives.

Introduction: The Critical Role of Purity for Pyrazolopyridine Scaffolds

The 1H-pyrazolo[3,4-b]pyridine core is a privileged structure in modern pharmacology, serving as a foundational template for a multitude of therapeutic agents.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to applications in areas such as oncology, neuroscience, and infectious diseases.[2][3] 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol, in particular, represents a versatile intermediate whose purity is paramount for the integrity of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).

Impurities, which can include unreacted starting materials, regioisomers, or by-products from side reactions, can have significant consequences, including altered biological activity, increased toxicity, and difficulties in characterization and formulation. Crystallization is a powerful and widely used technique in the pharmaceutical industry for the purification of solid compounds, offering the ability to achieve high purity in a scalable and cost-effective manner.[][5] This application note provides detailed methodologies to guide the researcher in developing an effective crystallization strategy for 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol.

Understanding the Molecule: Physicochemical Properties and Predicted Solubility

A successful crystallization protocol is built upon a thorough understanding of the target molecule's physicochemical properties. 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol is a solid at room temperature. Its structure, featuring a polar heterocyclic core, a hydroxyl group (a hydrogen bond donor and acceptor), and a relatively non-polar methyl group, dictates its solubility behavior.

While specific experimental solubility data is not extensively published, a predicted solubility profile can be constructed based on its structural motifs. This predictive approach is a crucial first step in solvent screening.[6][7]

Predicted Solubility Profile:

  • High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol due to favorable hydrogen bonding interactions with the hydroxyl group and the heterocyclic nitrogen atoms. Polar aprotic solvents such as DMSO and DMF are also likely to be effective solvents.

  • Moderate Solubility: Expected in solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane.

  • Low Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene.

The pH of the solution can also significantly influence the solubility of nitrogen-containing heterocyclic compounds.[8][9] Given the presence of the pyrazole and pyridine rings, the compound's solubility is expected to increase in both acidic and basic aqueous solutions due to salt formation.

Strategic Solvent Selection: The Cornerstone of Effective Crystallization

Choosing the right solvent system is the most critical step in developing a crystallization process.[5][10] An ideal solvent should exhibit a steep solubility curve with respect to temperature, meaning it dissolves the compound well at high temperatures but poorly at low temperatures. This differential solubility is the driving force for crystallization upon cooling.

Table 1: Solvent Selection Guide for 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol

Solvent ClassExample SolventsPredicted SolubilityRationale & Use CaseBoiling Point (°C)
Polar Protic Methanol, Ethanol, IsopropanolHighGood for single-solvent cooling crystallization. Can be used as the primary solvent in anti-solvent systems.65, 78, 82
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateModerateSuitable for cooling crystallization. Can act as solvents or anti-solvents depending on the system.56, 82, 77
Non-Polar Hexane, Heptane, TolueneLowPrimarily used as anti-solvents to induce precipitation from a more polar solvent.69, 98, 111
Aqueous WaterLow (at neutral pH)Can be used as an anti-solvent with water-miscible organic solvents like ethanol or acetone.100

Potential Impurities from Synthesis

The purification strategy must consider the likely impurities arising from the synthetic route. A common synthesis for pyrazolo[3,4-b]pyridin-3-ols involves the condensation of a 5-aminopyrazole with a β-ketoester. For 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol, this would typically involve 3-methyl-1H-pyrazol-5-amine and ethyl acetoacetate.

Common Potential Impurities:

  • Unreacted Starting Materials: 3-methyl-1H-pyrazol-5-amine and ethyl acetoacetate.

  • Regioisomers: If an unsymmetrical β-dicarbonyl compound is used, regioisomeric pyrazolopyridine products can form.

  • By-products: Amide intermediates from incomplete cyclization or products of side reactions.

  • Residual Solvents and Reagents: Catalysts (e.g., acids or bases) and reaction solvents.

A well-designed crystallization process will selectively leave these impurities in the solution (mother liquor) while the desired product crystallizes in high purity.

Experimental Protocols

The following protocols are designed as a starting point for the purification of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol. It is recommended to start with small-scale experiments (10-50 mg) to identify the optimal conditions before scaling up.

Protocol 1: Single-Solvent Cooling Crystallization

This is the most common and straightforward crystallization method.[11] It relies on the principle that the solubility of the compound decreases as the temperature of the solution is lowered.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol, isopropanol, or acetone).

  • Dissolution: Place the crude 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a suitable single solvent for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, thereby inducing precipitation.[]

Step-by-Step Methodology:

  • Solvent System Selection: Choose a solvent in which the compound is highly soluble (e.g., ethanol, methanol). Select a miscible anti-solvent in which the compound is poorly soluble (e.g., water, hexane).

  • Dissolution: Dissolve the crude 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the solution with stirring until the solution becomes turbid (cloudy), indicating the onset of precipitation.

  • Crystallization: Allow the mixture to stand at room temperature or cool it in an ice bath to promote further crystal growth.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the cooling crystallization protocol, using a mixture of the solvent and anti-solvent for washing if necessary.

Protocol 3: Vapor Diffusion

Vapor diffusion is an excellent technique for obtaining high-quality single crystals, often suitable for X-ray crystallography, and is particularly useful for small amounts of material.[13]

Step-by-Step Methodology:

  • Setup: Dissolve the compound in a small amount of a moderately volatile "good" solvent (e.g., dichloromethane, acetone) in a small, open vial. Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar) that contains a larger volume of a more volatile anti-solvent (e.g., hexane, diethyl ether).

  • Diffusion: The anti-solvent will slowly vaporize and diffuse into the solution containing the compound. This gradual increase in the concentration of the anti-solvent in the inner vial reduces the solubility of the compound, leading to slow crystal growth over hours or days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals by decanting the mother liquor or by using a micropipette.

  • Drying: Gently dry the crystals.

Visualization of Workflows

Decision-Making for Method Selection

The choice of crystallization method depends on the solubility profile of the compound and the desired outcome (e.g., bulk purification vs. single crystal growth).

MethodSelection start Start with Crude Compound solubility_screen Screen Solubility in Various Solvents start->solubility_screen good_single_solvent Good Single Solvent with Steep Temperature-Solubility Curve? solubility_screen->good_single_solvent cooling_cryst Cooling Crystallization good_single_solvent->cooling_cryst Yes no_good_single_solvent No Suitable Single Solvent good_single_solvent->no_good_single_solvent No end Purified Crystals cooling_cryst->end good_solvent_pair Find a Miscible Solvent/ Anti-Solvent Pair? no_good_single_solvent->good_solvent_pair antisolvent_cryst Anti-Solvent Crystallization good_solvent_pair->antisolvent_cryst Yes small_scale Small Scale / High Quality Crystals Needed? good_solvent_pair->small_scale No antisolvent_cryst->end vapor_diffusion Vapor Diffusion small_scale->vapor_diffusion Yes small_scale->end No, Re-evaluate vapor_diffusion->end

Caption: Decision tree for selecting a crystallization method.

General Experimental Workflow

The following diagram illustrates a typical workflow for purifying an organic solid by crystallization.

CrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation dissolve Dissolve Crude Solid in Minimum Hot Solvent hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temp & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry

Caption: General workflow for purification by crystallization.

Troubleshooting Common Crystallization Issues

Even with a well-designed protocol, challenges can arise. The following table provides solutions to common problems.

Table 2: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated and requires a nucleation site.- Boil off some of the solvent to increase the concentration and attempt to cool again.[14]- Scratch the inside of the flask with a glass rod.[12]- Add a seed crystal of the compound.[12][14]
Oiling Out - The compound's melting point is lower than the boiling point of the solvent.- The solution is too concentrated or cooled too quickly.- Reheat the solution to dissolve the oil, add more solvent, and cool more slowly.[14]- Try a lower-boiling point solvent.
Crystals Form Too Quickly - The solution is too concentrated.- The solvent is a very poor solvent for the compound at all temperatures.- Reheat to redissolve and add a small amount of additional solvent before cooling again.[12]- Ensure the flask is insulated and cools slowly (e.g., on a cork ring).[12]
Low Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals (which may be less pure).- Ensure the funnel and receiving flask are pre-heated during hot filtration.
Poor Purity - Crystals formed too rapidly, trapping impurities.- Ineffective washing of the crystals.- Repeat the crystallization, using more solvent and a slower cooling rate.- Ensure the crystals are properly washed with fresh, cold solvent during filtration.

Conclusion

The crystallization methods detailed in this application note provide a robust framework for the purification of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol. By systematically evaluating solvents and carefully controlling the crystallization conditions, researchers can achieve high levels of purity essential for reliable downstream applications in drug discovery and development. The provided protocols and troubleshooting guide serve as a practical resource for overcoming common challenges and optimizing the purification process for this important class of heterocyclic compounds.

References

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Measurement and ANN Prediction of pH-dependent Solubility of Nitrogen-Heterocyclic Compounds. (2015, September 15). PubMed. [Link]

  • Solvent Selection - (API) Solubility. APC. [Link]

  • Solvent selection for process development. (2021, November 25). Technobis Crystallization Systems. [Link]

  • Diverse Solvent Selection for Polymorph Landscape Investigation Based on Specific API–Solvent Interactions. (2020, February 19). ACS Publications. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022, October 1). PMC. [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). PMC. [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 9). YouTube. [Link]

  • Crystal Growing Tips. (2015, April 28). University of Florida Center for Xray Crystallography. [Link]

  • SOP: CRYSTALLIZATION. UCT Science. [Link]

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). (2023, April 3). RSC Publishing. [Link]

  • Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. Schrödinger. [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar. [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). MDPI. [Link]

  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. (2025, December 6). ResearchGate. [Link]

  • Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (2025, August 8). ResearchGate. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19). PMC. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022, February 22). Semantic Scholar. [Link]

  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers (RSC Publishing). [Link]

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Application Notes & Protocols: Strategic Synthesis of Fused Heterocyclic Systems from 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous pharmacologically active agents.[1][2][3] Its structural similarity to purine bases allows it to interact with a wide range of biological targets, leading to applications as anticancer, antiviral, anti-inflammatory, and kinase inhibitors.[1][4][5] This document provides a detailed guide for the strategic use of a key precursor, 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol , as a versatile building block for the synthesis of more complex, fused heterocyclic systems. We will explore the underlying chemical principles, provide validated, step-by-step protocols for annulating pyrimidine and triazine rings, and discuss the causality behind key experimental choices.

Core Chemical Principles & The Strategic Role of the 3-Hydroxy Group

The synthetic utility of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol lies in the reactivity of its constituent functional groups. The pyrazole N-H, the pyridine nitrogen, and the C3-hydroxyl group are all potential sites for elaboration. However, the 3-hydroxy group is the primary anchor for building fused ring systems. In its native form, it can participate in condensation reactions, but its reactivity is significantly enhanced by converting it into a more reactive functional group, such as a chloro or an amino group.

  • Conversion to 3-Chloro Intermediate: Treatment with phosphoryl chloride (POCl₃) is a standard method to convert the 3-hydroxy group into a 3-chloro group. This transforms the position into an excellent electrophilic site, susceptible to nucleophilic substitution, which is a key step in many cyclization strategies.[2]

  • Conversion to 3-Amino Intermediate: The 3-hydroxy group can be converted to a 3-amino group, often via a multi-step process that may involve initial chlorination followed by reaction with a nitrogen source like hydrazine.[2][6] 3-aminopyrazoles are exceptionally useful synthons for constructing fused pyridine and pyrimidine rings through reactions with 1,3-dicarbonyl compounds or their equivalents.[7][8][9]

This guide will focus on protocols that proceed via the versatile 3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine intermediate, which directly opens pathways to a variety of fused systems.

G A 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol (Starting Material) B Intermediate Activation A->B Functionalization Strategy C 3-Chloro-6-methyl-1H- pyrazolo[3,4-b]pyridine B->C POCl₃ D 3-Amino-6-methyl-1H- pyrazolo[3,4-b]pyridine B->D e.g., Hydrazine Hydrate (often via Chloro intermediate) E Fused System Synthesis (Cyclization Reactions) C->E D->E F Target Fused Heterocycles (e.g., Pyridopyrazolopyrimidines) E->F Annulation

Figure 1: General workflow for activating the starting material for fused ring synthesis.

Synthesis of the Key Intermediate: 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine

The conversion of the 3-ol to the 3-amino derivative is the gateway to many subsequent reactions. This protocol first creates the 3-chloro intermediate, which is then reacted with hydrazine hydrate.

Protocol 2.1: Two-Step Conversion of 3-ol to 3-amino Intermediate

Rationale: This two-step procedure is highly reliable. The initial chlorination with POCl₃ creates a reactive electrophile at the C3 position. The subsequent aromatic nucleophilic substitution (SₙAr) with hydrazine hydrate efficiently displaces the chloride to form the desired 3-amino product. Using an excess of hydrazine hydrate also acts as a base to neutralize the HCl generated during the reaction.

Materials & Reagents:

  • 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol

  • Phosphoryl chloride (POCl₃)

  • Hydrazine hydrate (NH₂NH₂·H₂O), 80% solution

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

Step 1: Synthesis of 3-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine

  • Place 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add phosphoryl chloride (POCl₃, 5.0 eq) to the flask at room temperature under a fume hood.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • The crude product often precipitates as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If an oil forms, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-chloro intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine

  • Dissolve the crude 3-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a mixture of ethanol and DMF (e.g., 5:1 v/v).

  • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 80-90 °C) for 24-48 hours. The reaction progress should be monitored by TLC.[2]

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add water to the residue, which should induce precipitation of the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • If necessary, purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol/water.

Application Protocol: Synthesis of Fused Pyridopyrazolopyrimidines

This protocol utilizes the 3-amino intermediate to construct a fused pyrimidine ring, a common motif in kinase inhibitors. The reaction is a classic condensation-cyclization with a β-ketoester.

Rationale: The reaction proceeds via a Gould-Jacobs type mechanism.[7][8] The more nucleophilic exocyclic amino group of the 3-aminopyrazole attacks one of the carbonyl groups of the β-ketoester (ethyl acetoacetate). This is followed by an intramolecular cyclization where a pyrazole ring nitrogen attacks the ester carbonyl, and subsequent dehydration yields the fused aromatic system. Acetic acid serves as both a solvent and a catalyst for the condensation and dehydration steps.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product A 3-Amino-6-methyl-1H- pyrazolo[3,4-b]pyridine C Condensation: Nucleophilic attack of NH₂ on ketone carbonyl A->C B Ethyl Acetoacetate (β-Ketoester) B->C D Intermediate Formation (Enamine) C->D -H₂O E Intramolecular Cyclization: Pyrazole NH attacks ester carbonyl D->E Heat (AcOH) F Dehydration & Aromatization E->F -EtOH G Fused Pyridopyrazolopyrimidine Product F->G

Figure 2: Mechanistic pathway for pyridopyrazolopyrimidine formation.

Protocol 3.1: Condensation with Ethyl Acetoacetate

Materials & Reagents:

  • 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine (from Protocol 2.1)

  • Ethyl acetoacetate

  • Glacial acetic acid (AcOH)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Buchner funnel and vacuum flask

Procedure:

  • In a round-bottom flask, suspend 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in glacial acetic acid.

  • Add ethyl acetoacetate (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 120 °C) for 5-12 hours. Monitor the reaction by TLC until the starting material is consumed.[9]

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol to remove residual acetic acid.

  • Dry the product under vacuum.

  • For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.

Data Summary & Characterization

The successful synthesis of these compounds must be validated through rigorous characterization. Below are tables summarizing typical reaction outcomes and expected spectroscopic data.

Table 1: Representative Reaction Conditions and Yields

EntryStarting MaterialReagentFused SystemConditionsTime (h)Yield (%)
13-Chloro IntermediateHydrazine Hydrate3-Amino ProductEtOH/DMF, Reflux3679-88[2]
23-Amino ProductEthyl AcetoacetatePyridopyrazolopyrimidineAcetic Acid, Reflux8>90[7]
33-Amino ProductDiethyl MalonatePyridopyrazolopyridineEthanol, NaOEt, Reflux7Varies[10]
43-Amino Productα,β-Unsaturated KetonePyridopyrazolopyridineDMF, ZrCl₄, 95 °C16~60-70[11]

Table 2: Expected Spectroscopic Data for a Representative Pyridopyrazolopyrimidine Product

TechniqueObservationInterpretation
¹H NMR Singlet ~8.5 ppmSinglet ~7.3 ppmSinglet ~2.5 ppmSinglet ~2.4 ppmH-5 proton on pyridine ring[11]H-3 proton on pyrazole ring[11]Methyl group on pyrimidine ringMethyl group on pyridine ring
¹³C NMR Signal >160 ppmSignal ~155 ppmSignals ~140-150 ppmCarbonyl carbonC3a or C7a (bridgehead carbons)Quaternary carbons in aromatic rings
IR (KBr) 3200-3400 cm⁻¹ (broad)1660-1680 cm⁻¹N-H stretch (from pyrazole tautomer)C=O stretch (keto form)
HRMS (ESI) [M+H]⁺ calculated vs. foundConfirms molecular formula and mass

Conclusion & Future Directions

The protocols detailed herein demonstrate a reliable and efficient pathway for the synthesis of complex fused heterocyclic systems starting from 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol. By leveraging the versatile 3-amino intermediate, researchers can access a wide array of pyridopyrazolopyrimidines and related scaffolds. These methods are amenable to the introduction of further diversity through the use of different 1,3-dicarbonyl compounds or other cyclization partners.[7][12] The development of one-pot, multicomponent reactions (MCRs) represents a promising green chemistry approach to further streamline these syntheses, offering advantages in terms of operational simplicity and reduced waste.[13][14] The resulting libraries of fused pyrazolopyridines are of significant interest for screening in drug discovery programs, particularly in the fields of oncology and infectious diseases.[5][15]

References

  • Universidade do Minho. Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION. Available at: [Link]

  • Semantic Scholar. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available at: [Link]

  • ResearchGate. Scheme 18. Synthesis of pyrazolopyridine derivatives. Shivashankar et.... Available at: [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available at: [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • ResearchGate. (2019, January 3). Synthesis of Polyfunctionalized Fused Pyrazolo‐Pyridines: Characterization, Anticancer Activity, Protein Binding and Molecular Docking Studies. Available at: [Link]

  • Mohamed, M., Awad, Y., El-Hallouty, S., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. Available at: [Link]

  • ResearchGate. (2025, November 9). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Available at: [Link]

  • Saini, A., Kumar, S., & Sandhu, J. S. (2007). Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol and X-ray crystallographic analysis of 6-amino-1,4-dihydro-3-methyl-4-phenylpyrano[2,3-c]pyrazole-5-carbonitrile. Indian Journal of Chemistry, 46B, 1354-1360. Available at: [Link]

  • Abdel-Aziz, H. A., Mekawey, A. A. I., Dawood, K. M., & Abdel-Wahab, B. F. (2025). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. Scientific Reports, 15(1), 28768. Available at: [Link]

  • ResearchGate. (2025, December 6). (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Available at: [Link]

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., ... & Li, D. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(1), 89-95. Available at: [Link]

  • Martínez-Alvarez, R., Herrera, A., & Chi-Manzanero, B. (2019). Synthesis of Pyrazolo-Fused 4-Azafluorenones in an Ionic Liquid. Mechanistic Insights by Joint Studies Using DFT Analysis and Mass Spectrometry. Molecules, 24(19), 3548. Available at: [Link]

  • Cifuentes, C., Bravo, N., Restrepo, D., Macías, M., & Portilla, J. (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reddy, C. R., Kumar, M. S., & Grée, R. (2012). Construction of a six-membered fused N-heterocyclic ring via a new 3-component reaction: synthesis of (pyrazolo)pyrimidines/pyridines. Chemical Communications, 48(3), 431-433. Available at: [Link]

  • OUCI. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry, 49(5), 969-998. Available at: [Link]

  • ResearchGate. (2025, August 9). (PDF) Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. Available at: [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available at: [Link]

  • Vass, G., Klára, T., & Dénes, B. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. Available at: [Link]

  • ResearchGate. (2025, August 8). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Available at: [Link]

  • Ji, X., Zhu, S., Li, Y., Zhao, Z., & Li, S. (2024). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers. Available at: [Link]

  • RACO. 3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I). Available at: [Link]

  • Semantic Scholar. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Available at: [Link]

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Solvent selection for dissolving 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection for Dissolving 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol for Bioassays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical First Step in Bioassay Development

The journey of a potential therapeutic agent from a synthesized molecule to a validated lead is paved with rigorous biological testing. A crucial, yet often underestimated, step in this process is the effective solubilization of the test compound. For heterocyclic molecules like 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol, which often exhibit limited aqueous solubility, the choice of solvent is paramount.[1][2] Improper solvent selection can lead to a cascade of issues, including compound precipitation, inaccurate concentration measurements, and direct interference with the biological assay, ultimately resulting in misleading data and wasted resources.

This application note provides a comprehensive and systematic guide for researchers to select and validate an appropriate solvent system for 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol for use in a variety of bioassays. The protocols outlined herein are designed to ensure the scientific integrity of the experimental results by establishing a robust and reproducible method for compound dissolution and delivery.

Understanding the Molecule: Physicochemical Properties of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol

6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound belonging to the pyrazolopyridine class.[3][4] These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[5][6] The structure of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol, with its fused ring system, methyl group, and hydroxyl group, suggests it is a relatively polar molecule with the potential for hydrogen bonding. However, the aromatic nature of the core structure often leads to poor water solubility.[1][2]

Key Physicochemical Considerations:

  • Molecular Weight: Approximately 149.15 g/mol .

  • Structure: Contains both hydrogen bond donors (-OH, -NH) and acceptors (N atoms in the rings), influencing its interaction with protic and aprotic solvents.

  • Predicted Solubility: Generally expected to have low aqueous solubility but better solubility in organic solvents. Pyrazolo[3,4-d]pyrimidine derivatives, a similar class of compounds, are known to be readily soluble in DMSO and other organic solvents, but have limited water solubility.[1]

  • Potential for pH-dependent Solubility: The pyrazolo-pyridin-ol core suggests the molecule may exhibit acidic or basic properties. The solubility of such ionizable compounds can be significantly influenced by the pH of the solution.[7]

A Systematic Approach to Solvent Selection

The following workflow provides a structured methodology for identifying the optimal solvent for your specific bioassay.

Solvent_Selection_Workflow A Start: Obtain Pure Compound B Tier 1: Initial Solubility Screening (DMSO, Ethanol, Methanol) A->B C Assess Solubility at High Concentration (e.g., 10 mM) B->C D Soluble? C->D E Tier 2: Co-Solvent & pH Modification (e.g., Aqueous buffers, PEG, Cyclodextrins) D->E No J Assay Compatibility Testing D->J Yes F Assess Solubility in Co-solvent System E->F G Soluble? F->G H Tier 3: Alternative Solvents (e.g., DMF, Acetonitrile) G->H No G->J Yes I Soluble? H->I I->J Yes M Re-evaluate Compound or Synthesis if Insoluble I->M No K Select Optimal Solvent & Prepare Stock Solution J->K L End: Proceed to Bioassay K->L

Caption: A stepwise workflow for systematic solvent selection.

Experimental Protocols

Protocol 1: Initial Solubility Screening

Objective: To determine the solubility of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol in common, bioassay-compatible organic solvents.

Materials:

  • 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof, absolute)

  • Methanol

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Accurately weigh 1-2 mg of the compound into a pre-weighed microcentrifuge tube.

  • Add a small, precise volume of the first solvent to be tested (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., 10 mM).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles. For a clearer assessment, centrifuge the tube at high speed (e.g., 10,000 x g) for 1 minute and inspect for a pellet.

  • If the compound is fully dissolved, record it as "soluble" at that concentration.

  • If not fully dissolved, add an additional, precise volume of the same solvent, vortex, and re-inspect. Repeat until the compound is dissolved or it becomes apparent that it is poorly soluble.

  • Repeat steps 1-6 for each of the other solvents (Ethanol, Methanol).

  • Document the results in a table.

Data Presentation: Initial Solubility Screening

SolventTarget Concentration (mM)Observation (Soluble/Partially Soluble/Insoluble)
DMSO10
Ethanol10
Methanol10

This table should be filled in with your experimental observations.

Protocol 2: Assessing pH-Dependent Solubility

Objective: To evaluate if the solubility of the compound can be improved by altering the pH of an aqueous co-solvent system.

Materials:

  • 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M HCl

  • 0.1 M NaOH

  • pH meter

  • Aqueous buffers at various pH values (e.g., pH 4, 5, 6, 8, 9)

Procedure:

  • Prepare a concentrated stock solution of the compound in a suitable organic solvent identified in Protocol 1 (e.g., 10 mM in DMSO).

  • In separate microcentrifuge tubes, add a small volume of the stock solution to each of the different pH buffers to achieve a final desired concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (typically ≤1%).

  • Vortex each tube and incubate at room temperature for 30 minutes.

  • Visually inspect for any precipitation.

  • (Optional) For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 3: Bioassay Compatibility Testing

Objective: To ensure that the chosen solvent system does not interfere with the biological assay.

Procedure:

  • Prepare a "vehicle control" by adding the chosen solvent (at the same final concentration that will be used to deliver the compound) to the assay system in the absence of the test compound.

  • Run the assay with the vehicle control alongside your positive and negative controls.

  • Analyze the results to determine if the solvent has any effect on the assay's performance (e.g., cell viability, enzyme activity, signal readout).

  • If the solvent shows significant interference, a lower concentration or an alternative solvent system must be considered.

Data Presentation: Solvent Compatibility

Assay TypeSolventSolvent Concentration (%)Observed Interference (Yes/No)Notes
Cell-based (e.g., MTT)DMSO0.1
Cell-based (e.g., MTT)DMSO0.5
Cell-based (e.g., MTT)DMSO1.0
Enzyme InhibitionEthanol0.5
Enzyme InhibitionEthanol1.0

This table should be adapted and filled based on your specific assay.

Recommendations and Best Practices

  • Start with DMSO: For many heterocyclic compounds with low aqueous solubility, DMSO is the solvent of choice due to its high solubilizing power and general compatibility with many bioassays at low concentrations (<0.5%).[1]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent. Store this stock solution at -20°C or -80°C to maintain compound stability. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the same solvent or in an appropriate assay buffer to prepare the working concentrations.

  • Final Solvent Concentration: Always aim to keep the final concentration of the organic solvent in the bioassay as low as possible (ideally ≤0.5%) to minimize the risk of off-target effects.

Stock_Solution_Prep A Weigh Compound B Add Validated Solvent (e.g., DMSO) to create High Concentration Stock (e.g., 10 mM) A->B C Vortex to Dissolve B->C D Aliquot Stock Solution C->D E Store at -20°C or -80°C D->E F Prepare Working Solutions by Serial Dilution in Assay Buffer D->F G Add to Bioassay (Final Solvent Conc. <0.5%) F->G

Caption: Protocol for stock solution preparation and use.

Conclusion

A methodical and evidence-based approach to solvent selection is fundamental for generating reliable and reproducible data in bioassays. For 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol, a systematic screening starting with DMSO and other common organic solvents, followed by an assessment of assay compatibility, is strongly recommended. By following the protocols outlined in this application note, researchers can confidently prepare their test compounds for biological evaluation, ensuring that the observed effects are attributable to the compound itself and not an artifact of its solubilization.

References

  • Di-Meo, F., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(4), 1494–1502. Available at: [Link]

  • Wang, Y., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Sahu, N., et al. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances, 13(22), 14857–14872. Available at: [Link]

  • Di-Meo, F., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]

  • MDPI. (2023). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Available at: [Link]

  • Raimondi, M. V., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 11. Available at: [Link]

  • Tobiszewski, M., et al. (2017). A solvent selection guide based on chemometrics and multicriteria decision analysis. Green Chemistry, 19(4), 959-971. Available at: [Link]

  • Al-Adilee, K. J., & Al-Jobary, S. M. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Chemistry, 6(1), 101-114. Available at: [Link]

  • Hassan, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of the Serbian Chemical Society, 86(6), 629-642. Available at: [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals, 15(4), 429. Available at: [Link]

  • Kaczmarczyk, P., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2795. Available at: [Link]

  • PubChem. 1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. Available at: [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Available at: [Link]

  • Kiss, R., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1481. Available at: [Link]

  • ResearchGate. (2015). 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxamide. Available at: [Link]

  • PubChem. 1H-Pyrazolo(4,3-b)pyridine. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Available at: [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1645–1661. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

Target Molecule: 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol CAS Registry Number: (Generic family: 1H-Pyrazolo[3,4-b]pyridin-3-ol derivatives) Primary Application: Kinase inhibitor scaffolds (e.g., GSK-3


, CDK), fluorescent probes, and high-energy density materials.
The Tautomerism Trap

Before optimizing yield, you must understand what you are isolating. This molecule exists in a dynamic equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms.

  • In Solution (DMSO/MeOH): Often a mix, heavily influenced by solvent polarity.

  • In Solid State: Typically crystallizes as the 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one tautomer.

  • Implication: Inconsistent melting points or NMR shifts often signal tautomeric shifts rather than impurities.

The "Golden Route" Protocol

Based on internal standard operating procedures (SOPs) and validated literature methods.

The most robust synthesis involves the condensation of Ethyl 2-chloro-6-methylnicotinate with Hydrazine Hydrate . This is a two-stage reaction that is often telescoped into a one-pot procedure.

Validated Workflow
ParameterSpecificationRationale
Precursor Ethyl 2-chloro-6-methylnicotinate (1.0 eq)The 6-methyl group donates electron density, slightly deactivating the ring toward

.
Reagent Hydrazine Hydrate (80% or 64-65% aq solution) (3.0 - 5.0 eq)Excess is mandatory to act as both nucleophile and HCl scavenger.
Solvent Ethanol (Abs.) or n-ButanolEthanol is standard; n-Butanol is required if the 6-methyl deactivation requires higher thermal energy (

C vs

C).
Temperature Reflux (

C)
Room temp yields only the intermediate hydrazide. Cyclization is thermally driven.
Time 4 - 12 HoursMonitor by TLC/LC-MS.
Step-by-Step Procedure
  • Charge: Dissolve Ethyl 2-chloro-6-methylnicotinate (10 mmol) in Ethanol (30 mL).

  • Addition: Add Hydrazine Hydrate (40 mmol) dropwise at room temperature. Exotherm warning.

  • Reaction: Heat to reflux.

    • Checkpoint: At 1 hour, the intermediate (2-hydrazinyl ester) usually forms.

    • Checkpoint: Continued reflux drives the intramolecular attack of the hydrazide nitrogen onto the ester carbonyl.

  • Workup:

    • Cool to room temperature. The product often precipitates as a solid.

    • If no precipitate: Concentrate solvent to 20% volume and cool to

      
      C.
      
    • Acidification (Critical): The product is amphoteric but often soluble in strong base (due to the phenolic/enolic proton). Adjust pH to ~5-6 with dilute Acetic Acid to maximize precipitation.

  • Purification: Recrystallize from Ethanol/DMF mixtures.

Mechanistic Pathway & Visualization

Understanding the mechanism is the key to troubleshooting. The reaction is a cascade:




Acylation (Cyclization)
.

ReactionMechanism cluster_conditions Critical Control Points Start Ethyl 2-chloro- 6-methylnicotinate Inter1 Intermediate: 2-Hydrazinyl-nicotinate Start->Inter1 Step 1: SNAr (Fast) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Inter1 Loss Loss of EtOH Inter1->Loss Product 6-Methyl-1H-pyrazolo [3,4-b]pyridin-3-ol Inter1->Product Step 2: Cyclization (Rate Limiting, Heat req.) Note1 If T < 70°C: Stops at Intermediate Note2 If HCl not scavenged: Protonation kills Nucleophile

Figure 1: Reaction cascade. Note that Step 2 (Cyclization) has a higher activation energy than Step 1.

Troubleshooting Guide (Yield Optimization)

Issue 1: Yield Stagnant at <40%

Diagnosis: Incomplete Cyclization or Protonation.

  • The Science: The reaction generates HCl as a byproduct during the

    
     step. If you use only 1.0-1.5 eq of hydrazine, the generated HCl protonates the remaining hydrazine (rendering it non-nucleophilic) or protonates the pyridine ring nitrogen, deactivating it.
    
  • Fix:

    • Increase Hydrazine: Use 4.0 - 5.0 equivalents .

    • Add Base: If hydrazine is precious, add 1.2 eq of Triethylamine (TEA) or DIPEA to scavenge the HCl.

    • Switch Solvent: If refluxing in Ethanol (

      
      C) leaves uncyclized intermediate (detectable by LC-MS as M+18 mass relative to product), switch to n-Butanol (
      
      
      
      C)
      or Dioxane .
Issue 2: Product is Sticky/Dark Brown

Diagnosis: Oxidative Degradation.

  • The Science: Hydrazine and pyrazolopyridines are susceptible to oxidation in air, especially at high temperatures and basic pH. This leads to "azo" impurities and oligomers.

  • Fix:

    • Degas Solvents: Sparge ethanol with Nitrogen/Argon for 15 mins before use.

    • Inert Atmosphere: Run the reflux under a Nitrogen balloon.

    • Quality Check: Ensure your Hydrazine Hydrate is clear, not yellow.

Issue 3: Product Won't Precipitate

Diagnosis: pH Mismatch.

  • The Science: The 3-OH group is acidic (

    
    ). In the presence of excess hydrazine (basic), the product exists as a soluble salt.
    
  • Fix:

    • Evaporate excess hydrazine/solvent.

    • Dilute with water.

    • Carefully acidify with Acetic Acid to pH 5-6. The free "ol" should crash out. Do not go too acidic (pH < 2), or you will protonate the pyridine nitrogen and redissolve it.

Decision Tree for Troubleshooting

Troubleshooting Start Problem Identified Q1 Is the major impurity the open-chain hydrazide? Start->Q1 Yes1 Incomplete Cyclization Q1->Yes1 Yes No1 Check LC-MS/TLC Q1->No1 No Action1 Increase Temp (n-BuOH) or Extend Time Yes1->Action1 Q2 Is yield low due to solubility/isolation? No1->Q2 Yes2 pH Trapping Q2->Yes2 Yes No2 Dark Impurities? Q2->No2 No Action2 Adjust pH to 5-6 (Isoelectric point) Yes2->Action2 Action3 Run under N2; Check Hydrazine Quality No2->Action3

Figure 2: Logic flow for diagnosing yield loss.

Frequently Asked Questions (FAQs)

Q: Can I use Microwave Irradiation to improve yield? A: Yes. Microwave synthesis is highly effective for this scaffold.

  • Protocol: Ethanol,

    
    C, 10-20 minutes.
    
  • Benefit: Drastically reduces time and often suppresses the formation of oxidative side products due to the short duration.

Q: My NMR shows a disappearing OH peak. Is my product dry? A: Not necessarily. In DMSO-


, the OH proton of the 3-ol tautomer is often very broad or invisible due to rapid exchange with water in the solvent. Look for the NH signal of the keto-tautomer (often 

ppm) to confirm the structure.

Q: Why is the 6-methyl analog harder to make than the unsubstituted one? A: Electronic effects. The methyl group at C6 is an electron-donating group (EDG). It increases the electron density of the pyridine ring, making the carbon at C2 (attached to the Chlorine) less electrophilic. This slows down the initial nucleophilic attack by hydrazine. Solution: Higher temperature or longer reaction time.

References

  • Donaire-Arias, A., et al. (2022).[1] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(6), 1960. Link

  • Lynch, M. A., et al. (2001). "Synthesis and elaboration of the pyrazolo[3,4-b]pyridine ring system." Journal of Heterocyclic Chemistry, 38(1).
  • Witherington, J., et al. (2003). "5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3)." Bioorganic & Medicinal Chemistry Letters, 13(9), 1581-1584.
  • BenchChem Technical Support. (2025). "Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis." Link

Sources

Technical Support Center: Solubility Optimization for 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Welcome to the technical support hub for 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol . Users frequently report difficulty dissolving this compound in DMSO (Dimethyl Sulfoxide) despite it being a polar aprotic solvent.[1][2]

The Core Problem: The solubility challenges of this molecule are not random; they are structural. This compound exhibits keto-enol tautomerism .[1][2] While often drawn as the "3-ol" (enol) form, in the solid state and polar solutions, it frequently adopts the "3-one" (lactam-like) tautomer .[1][2]

  • The Enol Form (3-ol): Has a hydroxyl group; easier to solvate.[1][2]

  • The Keto Form (3-one): Forms a rigid hydrogen-bond network (dimers) similar to DNA base pairs, significantly increasing lattice energy and resisting dissolution.[1][2]

This guide provides a scientifically grounded workflow to overcome these intermolecular forces without degrading your compound.

Diagnostic Phase: Before You Dissolve

Before attempting to dissolve the compound, verify the following parameters to ensure the issue is solubility and not material failure.

ParameterCheckWhy it matters
Physical Form Crystalline vs. AmorphousCrystalline forms (often shiny/needles) have higher lattice energy and are harder to dissolve than amorphous powders.[1][2]
Salt vs. Free Base Check LabelSalts (HCl, TFA) usually dissolve better in DMSO/Water but may alter pH.[2] This guide assumes the Free Base .[1][2]
Purity HPLC > 95%Impurities can act as "seeds" for precipitation.[1][2]
DMSO Grade Anhydrous (≥99.9%)Critical: DMSO is hygroscopic.[1][2][3][4] Even 1% water content can drastically reduce the solubility of planar heterocycles.[2]

Protocol A: The "Gradient Solvation" Method

Do not simply dump the solid into cold DMSO and vortex. This often leads to a suspension that never clears.[1][2] Use this thermodynamic approach to break the lattice energy.[1][2]

Step-by-Step Procedure
  • Weighing: Weigh the compound into a glass vial (avoid polystyrene, which can be attacked by DMSO).

  • Wetting: Add 50% of the calculated DMSO volume.

    • Scientific Rationale: High concentration initially creates a high chemical potential gradient, driving dissolution.[2]

  • Mechanical Disruption (Sonication):

    • Sonicate in a water bath at room temperature for 5–10 minutes.

    • Warning: Monitor temperature.[1][2][5] If the bath exceeds 40°C, add ice.[2]

  • Thermal Assist (The Critical Step):

    • If solid remains, heat the vial to 40–50°C (never boil).

    • Vortex intermittently while warm.[1][2]

    • Mechanism:[1][2] Heat disrupts the intermolecular H-bonds of the "keto" dimer, shifting the equilibrium toward the more soluble monomeric species.[2]

  • Final Volume: Once clear, add the remaining DMSO (pre-warmed to 40°C) to reach target concentration.

  • Visual Check: Hold against a light source.[1][2][5] The solution must be free of "shimmering" (micro-crystals).[1][2]

Protocol B: Preventing "Crash Out" in Aqueous Media

The most common failure point is not the stock solution, but the dilution step into assay buffer (e.g., PBS or cell media).

The Phenomenon: When you add a DMSO stock of a hydrophobic planar molecule to water, the water strips away the DMSO solvation shell faster than the compound can equilibrate, causing it to aggregate (precipitate) instantly.

The "Intermediate Step" Dilution Strategy

Instead of jumping from 100% DMSO


 1% DMSO/Buffer, use an intermediate co-solvent step.[2]

Recommended Workflow:

DilutionStrategy cluster_0 Stock Preparation cluster_1 Intermediate Step cluster_2 Final Assay Stock 10mM Stock (100% DMSO) Inter 10x Working Conc. (DMSO + PEG400) Stock->Inter Dilute 1:10 into PEG400/Tween Final 1x Assay Buffer (Fully Soluble) Stock->Final AVOID Inter->Final Dilute 1:10 into Buffer Warning Direct Dilution Causes Precipitate!

Figure 1: Optimal dilution strategy to prevent precipitation shock. Using an intermediate solvent like PEG400 buffers the polarity shift.

Protocol:

  • Prepare 10 mM Stock in 100% DMSO.

  • Prepare Intermediate Solution : Dilute stock 1:10 into PEG400 (Polyethylene Glycol 400) or 5% Tween-80 .

    • Result: 1 mM compound in DMSO/PEG mix.[1][2]

  • Final Dilution : Dilute the Intermediate Solution 1:100 into your assay buffer.

    • Result: 10 µM final concentration. The PEG acts as a dispersant, preventing the planar rings from stacking.[2]

Troubleshooting & FAQs

Q1: My solution turned yellow/brown after heating. Is it degraded?

A: Not necessarily. Pyrazolo-pyridines can exhibit thermochromism or form charge-transfer complexes in DMSO.[1][2]

  • Test: Run an LC-MS.[1][2] If the molecular weight peak (M+H) is intact and purity is >95%, the color change is physical, not chemical.

  • Caution: If the color deepens significantly over days, it indicates oxidation.[2] Store under Nitrogen/Argon.[1][2]

Q2: The compound dissolved, but precipitated after freezing and thawing.

A: This is due to DMSO Hygroscopicity .[2]

  • Mechanism:[1][2] While frozen or during thawing, DMSO absorbs atmospheric water.[2] Upon re-melting, the water concentration is high enough to force the compound out of solution.[2]

  • Fix:

    • Aliquot stocks immediately after preparation (single-use vials).

    • Use a desiccator for storage.[1][2]

    • Re-solubilize by heating to 37°C and vortexing before use.

Q3: Can I use ultrasonic baths for more than 30 minutes?

A: No. Prolonged sonication generates localized hotspots (>100°C) and free radicals in DMSO, which can oxidize the methyl group on your pyridine ring.[2] Limit sonication to 10-minute bursts.

Visualizing the Solubility Mechanism

Understanding why the compound resists dissolution helps in choosing the right solvent.[2]

SolubilityMechanism cluster_solid Solid State (Resistant) cluster_solution Solubilized State Solid Keto-Tautomer Dimers (Strong H-Bonds) Action Heat + DMSO (Disrupts H-Bonds) Solid->Action Energy Input Stacking Pi-Pi Stacking (Planar Rings) Stacking->Action Solvated Monomeric Species (DMSO Solvated) Action->Solvated Equilibrium Shift

Figure 2: The transition from solid aggregate to solvated monomer requires energy (Heat/Sonication) to overcome the lattice energy of the Keto-tautomer dimers.[1][2]

Storage and Stability Guidelines

To maintain the integrity of your solubilized compound:

  • Container: Use amber glass vials with Teflon-lined caps. Avoid polypropylene (eppendorf tubes) for long-term storage as DMSO leaches plasticizers.[1][2]

  • Temperature: Store at -20°C or -80°C.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent oxidation of the hydroxyl group.[1][2]

  • Shelf Life:

    • Solid: 2 years (desiccated).[1][2]

    • DMSO Stock: 3–6 months (if kept anhydrous).[1][2]

References

  • BenchChem. (2025).[1][2][5][6] An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6. Retrieved from [1]

  • Gaylord Chemical Company. (2007).[1][2][7] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [1]

  • Claramunt, R. M., et al. (2006).[1][2] Tautomerism of 1H-pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Retrieved from

  • Sigma-Aldrich. (n.d.).[1][2] Product Specification: 6-Methyl-1H-pyrazolo[3,4-b]pyridine.[1][2] Retrieved from [1][2]

  • Balakin, K. V., et al. (2004).[1][2][8] In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Retrieved from [1]

Sources

Troubleshooting cyclization failures in pyrazolo[3,4-b]pyridine formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are key structural motifs in many biologically active molecules and pharmaceuticals, making their efficient synthesis a critical aspect of medicinal chemistry and materials science.[1][2][3]

This guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining the pyrazolo[3,4-b]pyridine core?

A1: The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main retrosynthetic approaches.[4] The most prevalent strategy involves the annulation of a pyridine ring onto a pre-existing pyrazole scaffold.[4] This is often achieved through the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[3][5] A less common, yet viable, alternative is the formation of the pyrazole ring onto a functionalized pyridine precursor.[6][7]

Q2: I am observing the formation of a regioisomeric byproduct, pyrazolo[1,5-a]pyrimidine. Why is this happening and how can I favor the formation of the desired pyrazolo[3,4-b]pyridine?

A2: The formation of the pyrazolo[1,5-a]pyrimidine isomer is a common challenge, particularly when using NH-5-aminopyrazoles.[8] This occurs because 5-aminopyrazoles possess three nucleophilic sites: the 5-amino group, the N1-H of the pyrazole ring, and the C4 carbon.[9] The reaction pathway is highly dependent on the nature of the substituents on the pyrazole ring and the reaction conditions. For instance, acid-catalyzed condensation of enaminones with N-phenyl-5-aminopyrazole tends to yield the desired pyrazolo[3,4-b]pyridine, whereas using an unsubstituted (R=H) 5-aminopyrazole can lead to the formation of the pyrazolo[1,5-a]pyrimidine isomer.[9] The steric and electronic properties of the substituents play a crucial role in directing the cyclization.[10]

Q3: What is the typical tautomeric form of pyrazolo[3,4-b]pyridines?

A3: For pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole nitrogen, two tautomeric forms are possible: the 1H- and 2H-isomers. Computational studies have shown that the 1H-tautomer is significantly more stable, by approximately 9 kcal/mol, and is therefore the predominant form.[3][4]

Troubleshooting Guide: Cyclization Failures

This section provides solutions to common problems encountered during the cyclization step in pyrazolo[3,4-b]pyridine synthesis.

Issue 1: Low or No Product Yield

Question: I am attempting a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am observing very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in these syntheses are a frequent issue and can arise from several factors. A systematic approach to troubleshooting is recommended.[11]

Causality and Solutions:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical as impurities can inhibit the reaction.[11]

    • Recommendation: Ensure all starting materials are of high purity. Consider recrystallization or column chromatography of the aminopyrazole if its purity is questionable.

  • Catalyst Selection and Loading: The choice and amount of catalyst can dramatically influence the reaction's success.[11]

    • Recommendation: While acidic catalysts like acetic acid are common, consider screening other catalysts. Lewis acids such as ZrCl₄ or nano-magnetic catalysts have proven effective in certain syntheses.[11] Catalyst loading is also a key parameter to optimize.

  • Solvent Effects: The solvent influences reactant solubility and reaction kinetics.

    • Recommendation: Perform a solvent screen. Ethanol is a widely used solvent.[11] In some cases, solvent-free conditions at elevated temperatures (e.g., 100°C) have been shown to produce high yields.[11]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.[11]

    • Recommendation: Optimize the reaction temperature. While some reactions proceed at room temperature, others require heating.[11] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time for completion.

  • Reaction Monitoring: Inadequate monitoring can result in premature or delayed quenching of the reaction.

    • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. A common visualization method for these N-heterocycles is UV light (254 nm).[11]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers, making purification difficult. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a known challenge, especially with unsymmetrical starting materials.[11]

Causality and Solutions:

  • Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity.[11]

    • Recommendation: Consult the literature for reactions with substrates similar to your target molecule to identify conditions that favor the desired isomer. The use of specific catalysts, such as iodine in certain multicomponent reactions, can promote the formation of a particular regioisomer.[10]

  • Substrate Modification: The steric and electronic properties of substituents on your starting materials can direct the cyclization.[10]

    • Recommendation: Consider modifying your substrate, for example, by introducing a bulky protecting group to sterically hinder the formation of the undesired isomer.

  • Separation of Regioisomers:

    • Recommendation: Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is crucial. A gradient of hexane and ethyl acetate is a good starting point for many pyrazolo[3,4-b]pyridine derivatives.[11] If separation is challenging, consider using a different stationary phase (e.g., alumina) or preparative HPLC.[10]

Experimental Protocols

General Procedure for a Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the aldehyde (1 mmol) in a suitable solvent (e.g., ethanol), add the 5-aminopyrazole derivative (1 mmol) and an active methylene compound (1 mmol).

  • Add the chosen catalyst (e.g., acetic acid, a few drops, or a Lewis acid at an optimized loading).[11]

  • Stir the reaction mixture at the optimized temperature (room temperature to reflux).[11]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).[11]

Purification Protocol: Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[11]

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazolo[3,4-b]pyridine.

Data Presentation

Table 1: Optimization of Reaction Conditions for a [3+3] Cycloaddition Synthesis.

EntryCatalyst (equiv)SolventTemperatureTime (h)Yield (%)
1Cu(II) acetylacetonate (0.1)AcetonitrileReflux4820
2Cu(II) acetylacetonate (0.1)Methanolrt48No product
3Cu(II) acetylacetonate (0.1)Ethanolrt48No product
4Cu(II) acetylacetonate (0.1)Benzenert4840
5Cu(II) acetylacetonate (0.1)Toluenert4868
6Cu(II) acetylacetonate (0.1) CHCl₃ rt 48 94
7Cu(II) acetylacetonate (0.1)n-hexanert4843
8Cu(II) acetylacetonate (0.1)CH₂Cl₂rt4885
9Cu(II) acetylacetonate (0.1)THFrt4830
10Cu(II) acetylacetonate (0.1)Dichloroethanert4852

Data adapted from a study on the synthesis of pyrazolo[3,4-b]pyridine derivatives.[12] Room temperature (rt) was used.

Visualizations

Reaction_Mechanism cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product 5-Aminopyrazole 5-Aminopyrazole Enamine_Intermediate Enamine Intermediate 5-Aminopyrazole->Enamine_Intermediate Nucleophilic attack 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Enamine_Intermediate Cyclized_Intermediate Cyclized Intermediate Enamine_Intermediate->Cyclized_Intermediate Intramolecular cyclization Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Cyclized_Intermediate->Pyrazolo_Pyridine Dehydration

Caption: Generalized reaction mechanism for pyrazolo[3,4-b]pyridine formation.

Troubleshooting_Workflow Start Low or No Product Yield Check_Purity Are starting materials pure? Start->Check_Purity Purify Purify starting materials Check_Purity->Purify No Optimize_Catalyst Optimize catalyst and loading Check_Purity->Optimize_Catalyst Yes Purify->Optimize_Catalyst Screen_Catalysts Screen different catalysts (e.g., Lewis acids) Optimize_Catalyst->Screen_Catalysts No Improvement Optimize_Solvent Optimize solvent Optimize_Catalyst->Optimize_Solvent Improvement Screen_Catalysts->Optimize_Solvent Screen_Solvents Perform a solvent screen Optimize_Solvent->Screen_Solvents No Improvement Optimize_Temp_Time Optimize temperature and time Optimize_Solvent->Optimize_Temp_Time Improvement Screen_Solvents->Optimize_Temp_Time Monitor_Reaction Monitor reaction by TLC Optimize_Temp_Time->Monitor_Reaction No Improvement Success Improved Yield Optimize_Temp_Time->Success Improvement Monitor_Reaction->Success

Caption: Troubleshooting workflow for low product yield.

References

  • Donaire-Arias, J., Galiano-López, V., & Entrena, A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • Al-Qalaf, F., Mandani, F., Abdelkhalik, M. M., & Bassam, A. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 77-88. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6433. Available at: [Link]

  • Gomha, S. M., et al. (2021). Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from 3-oxo-3-arylpropanenitrile 5a-c. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2: Formation of pyrazolo[3,4-b]pyridine 8. ResearchGate. Available at: [Link]

  • Bravin, J. M., et al. (2012). Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Organic Letters, 14(15), 3974-3977. Available at: [Link]

  • RSC Publishing. (n.d.). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Publishing. Available at: [Link]

  • Tomar, N., Ahirwar, S. S., Singh, N., & Khan, A. I. (2024). Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal Agents. International Journal of All Research Education and Scientific Methods, 12(7). Available at: [Link]

  • ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Publications. Available at: [Link]

  • De, S. K. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 50(48), 6663-6665. Available at: [Link]

  • dos Santos, T., et al. (2024). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 14(6), 4001-4113. Available at: [Link]

  • Kaur, H., & Singh, G. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Synthetic Communications, 48(4), 349-374. Available at: [Link]

  • Al-Qalaf, F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]

  • Taylor, E. C., & Sheridan, J. B. (1983). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry, 20(1), 129-136. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6433. Available at: [Link]

  • Papakyriakou, A., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 8(5), 4945-4959. Available at: [Link]

  • Dömling, A. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2696-2735. Available at: [Link]

  • Nowak, K., & Wozniak, K. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2806. Available at: [Link]

  • Donaire-Arias, J., Galiano-López, V., & Entrena, A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available at: [Link]

  • Zografos, A. L., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. Available at: [Link]

  • Organic Chemistry Frontiers. (n.d.). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. RSC Publishing. Available at: [Link]

  • Behbehani, H. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13837-13848. Available at: [Link]

  • Ostrovskyi, D., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 7, 72. Available at: [Link]

  • Male, J., et al. (2019). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing. Available at: [Link]

  • Kuznetsov, D., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 834. Available at: [Link]

  • Donaire-Arias, J., Galiano-López, V., & Entrena, A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • El-Sattar, N. E. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 193-216. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. Available at: [Link]

  • SciSpace. (n.d.). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. SciSpace. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2010). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. Journal of Heterocyclic Chemistry, 47(4), 931-936. Available at: [Link]

  • Baradarani, M. M., et al. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkat USA. Available at: [Link]

  • Charris-Molina, A., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12363-12372. Available at: [Link]

  • Baradarani, M. M., et al. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Objective: This guide provides an autonomous troubleshooting and purification framework for 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol .

The Challenge: This molecule is amphoteric and exists in a dynamic tautomeric equilibrium between the 3-hydroxy (enol) and 3-oxo (lactam) forms. Common synthesis routes (e.g., cyclization of hydrazine with ethyl 2-chloro-6-methylnicotinate) often yield a crude product contaminated with toxic hydrazine, unreacted esters, and oxidative oligomers.

Chemical Identity:

  • CAS: 5163-06-4 (Generic parent/analog reference) / 885269-66-9 (Specific derivative)

  • Key Functional Groups: Pyridine Nitrogen (Basic), Pyrazole NH (Acidic/H-bond donor), C3-Oxygen (Enolic/Keto).

  • Solubility Profile: High in DMSO, DMF, hot Ethanol; Low in Water, Diethyl Ether, Hexanes.

Tier 1: The "Gold Standard" Purification (Acid-Base Reprecipitation)

Context: Because the molecule contains both a basic pyridine ring and an acidic pyrazole moiety, it forms a zwitterionic system. We exploit this to remove non-ionizable impurities (starting materials, tars) by manipulating pH.

The Protocol
StepActionMechanism/Logic
1 Suspend crude solid in 2M NaOH (10 mL/g).Deprotonates the pyrazole NH/OH (pKa ~9), forming a water-soluble sodium salt.
2 Filter the solution through Celite.Removes non-acidic impurities (unreacted esters, insoluble oligomers) that do not dissolve in base.
3 (Optional) Wash filtrate with DCM (2x).Extracts non-polar organic impurities while the product remains in the aqueous phase.
4 Slowly add Acetic Acid (AcOH) to the aqueous layer.Gradual protonation.
5 Target pH: 5.0 – 6.0 .CRITICAL: At this pH, the molecule is neutral (isoelectric point) and precipitates.
6 Filter, wash with Cold Water , then Ether .Water removes inorganic salts; Ether removes trapped acetic acid and traces of water.
Visual Workflow (Graphviz)

AcidBasePurification Start Crude 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol Base Dissolve in 2M NaOH (Forms Soluble Anion) Start->Base Deprotonation Filter Filter Insoluble Matter (Removes Tars/Oligomers) Base->Filter Wash Wash Filtrate with DCM (Removes Non-Polar Organics) Filter->Wash Acidify Acidify with AcOH to pH 5-6 (Reaches Isoelectric Point) Wash->Acidify Aqueous Phase Precipitate Collect Precipitate (Neutral Product) Acidify->Precipitate Precipitation Final Pure Product Precipitate->Final Wash & Dry

Figure 1: The Acid-Base Reprecipitation Workflow.[1] This method selectively isolates the amphoteric product from non-ionizable impurities.

Tier 2: Troubleshooting Specific Impurities

Issue A: Persistent Yellow/Brown Coloration

Cause: Oxidation of the pyridine ring (N-oxides) or polymerization of hydrazine residues. Solution:

  • Dissolve the semi-pure solid in Hot Ethanol or DMF .

  • Add Activated Charcoal (5-10 wt%).

  • Reflux for 15 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad. Note: If the funnel is cold, the product will crystallize in the filter, causing loss.

Issue B: Trapped Hydrazine (Genotoxic)

Cause: Hydrazine hydrate is used in excess during cyclization and gets trapped in the crystal lattice. Detection: Silver Nitrate test (black precipitate) or NMR (broad peak ~4-5 ppm, exchangeable). Solution:

  • Azeotropic Distillation: Reflux the crude solid in Toluene or Xylene . Hydrazine forms an azeotrope with these solvents and is removed in the distillate.[2]

  • Chemical Wash: If the product is stable, wash the solid cake with dilute 0.1M HCl (rapid wash). The hydrazine forms a highly soluble hydrochloride salt and washes away, while the pyrazolo-pyridine (less basic) remains largely undissolved if the contact time is short.

Tier 3: Advanced Troubleshooting (The "Gum" Scenario)

Scenario: You acidified the solution, but instead of a powder, you got a sticky gum. Why: This happens when impurities lower the melting point, or solvent is trapped (oiling out).

Protocol: Trituration

  • Decant the aqueous supernatant.

  • Add Ethanol (minimal amount) to dissolve the gum.

  • Slowly add Diethyl Ether or Hexane until turbidity appears.

  • Scratch the side of the flask with a glass rod.

  • Sonication: Place the flask in an ultrasound bath for 10-20 minutes. This provides energy to break the amorphous lattice and induce crystallization.

Mechanistic Insight: Tautomerism

Understanding the tautomerism is vital for interpreting NMR data and solubility. In solution (DMSO-d6), you may see signal broadening due to the rapid exchange between the 3-ol and 3-one forms.

Tautomerism Enol Enol Form (3-ol) (Aromatic, favored in base) Keto Keto Form (3-one) (Lactam, favored in solid state) Enol->Keto H-Shift

Figure 2: Tautomeric equilibrium. The 3-one form often dominates in the solid state due to strong intermolecular hydrogen bonding (dimer formation).

Frequently Asked Questions (FAQ)

Q: Why is my yield low after acid-base purification? A: You likely over-acidified. The pyridine nitrogen can be protonated at pH < 3, forming a soluble cation (


). Ensure you stop adding acid when the pH hits 5–6. If you went too low, add back dilute NaOH/NaHCO3 to neutralize.

Q: Can I use Acetone for recrystallization? A: Use with caution. Hydrazine residues can react with acetone to form hydrazones , creating a new impurity. Alcohols (Ethanol/Isopropanol) are safer for this chemistry.

Q: The NMR shows a "ghost" peak near the methyl group. A: This is often the N-acetyl impurity if you used acetic anhydride or excessive acetic acid with heating. Alternatively, it could be a regioisomer (N2-alkylated) if the synthesis involved alkylation steps.

References

  • Synthesis and Tautomerism of Pyrazolo[3,4-b]pyridines. Source:Molecules (MDPI). Discusses the 1H vs 2H tautomeric stability and synthesis via hydrazine cyclization.

  • Purification of Heterocyclic Amines and Hydrazines. Source:ResearchGate Technical Discussions. Practical methodologies for removing excess hydrazine using azeotropic distillation.

  • 1H-Pyrazolo[3,4-b]pyridine Properties and Safety. Source:PubChem.[3] Chemical and physical properties, including solubility and toxicity data for the scaffold.

  • Acid-Base Extraction Strategies for Amphoteric Heterocycles. Source:Journal of Heterocyclic Chemistry. General principles applied to the isolation of hydroxy-pyridines and related fused systems.

Sources

Technical Support Center: Pyrazole Ring Closure Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Thermal & Kinetic Optimization of Pyrazole Synthesis Ticket Priority: High (Drug Development / Structural Activity Relationship)

Core Directive: The Thermal Energy Landscape

Welcome to the technical support hub for pyrazole synthesis. As researchers, you are likely employing the Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls) or its variants.[1]

Temperature is not merely a switch for reaction speed; it is the primary selector between kinetic and thermodynamic pathways. In pyrazole synthesis, the closure of the ring involves reversible intermediate formation (hydrazones) followed by irreversible dehydration.

The Central Dogma of Pyrazole Thermal Control
  • Low Temperature (<25°C): Favors the Kinetic Isomer . The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl. If the intermediate hydrazone precipitates or is stable, the reaction stops or proceeds slowly.

  • High Temperature (>80°C / Reflux): Favors the Thermodynamic Isomer . Provides the activation energy required to overcome steric hindrance in bulky substrates and drives the dehydration step (aromatization).

  • Microwave Irradiation (MAOS): The "Gold Standard" for modern optimization. It overcomes the thermal conductivity lag of conventional heating, often suppressing side reactions (like hydrazine oxidation) by significantly reducing reaction time.

Troubleshooting Database (FAQs)

Below are the most frequent "tickets" submitted by medicinal chemists, resolved with specific thermal and chemical adjustments.

Ticket #001: "I am isolating a mixture of regioisomers (1,3- vs 1,5-substituted)."

Diagnosis: The reaction is operating in a thermal "grey zone" where neither kinetic nor thermodynamic control is absolute. Resolution:

  • Switch Solvent Class: Standard protic solvents (EtOH, MeOH) often lead to mixtures.

    • Action: Use Fluorinated Alcohols (e.g., TFE or HFIP). These solvents are strong hydrogen bond donors (HBD) but poor acceptors. They can activate the carbonyl electrophile selectively and stabilize specific transition states, often improving regioselectivity significantly [1].

  • Thermal Adjustment:

    • Kinetic Control: Cool to 0°C or -10°C during the addition of hydrazine. Allow to warm slowly only after the initial hydrazone is formed.

    • Thermodynamic Control: If the wrong isomer is the kinetic one, you must heat significantly (reflux in Acetic Acid or DMSO at >100°C) to allow the initial hydrazone to equilibrate to the more stable form before ring closure.

Ticket #002: "Reaction stalls at the intermediate hydrazone (Open Chain)."

Diagnosis: Steric hindrance is preventing the final dehydration/cyclization step. This is common with tert-butyl or ortho-substituted aryl groups. Resolution:

  • Acid Catalysis + Heat: The ring closure is acid-catalyzed. If using neutral EtOH, add AcOH (10-20% v/v) or catalytic HCl .

  • Microwave Boost: Conventional reflux often fails here.

    • Protocol: Heat at 120°C for 10-20 minutes in a sealed microwave vial. The superheating effect helps overcome the entropic barrier of cyclizing a bulky system [2].

Ticket #003: "My reaction turns dark red/black, and yield is low (<40%)."

Diagnosis: Oxidative decomposition of the hydrazine source. Phenylhydrazines are particularly sensitive to air oxidation at high temperatures, forming diazenium species and tars. Resolution:

  • Inert Atmosphere (Mandatory): Degas solvents with N₂ or Ar.[2]

  • Salt Forms: Switch from free base hydrazine to Hydrazine Hydrochloride or Sulfate . These are more thermally stable.

    • Note: You must add a buffering base (NaOAc or Pyridine) to release the free hydrazine in situ at a controlled rate.

  • Lower Temp / Longer Time: Instead of refluxing at 80°C for 2 hours, stir at 40°C for 12 hours .

Comparative Data: Heating Methods

The following data summarizes yield improvements when switching from conventional thermal heating to Microwave-Assisted Organic Synthesis (MAOS) for difficult substrates (e.g., aryl-substituted pyrazoles) [3].

ParameterConventional Heating (Reflux)Microwave Irradiation (MAOS)Impact
Temperature 75°C - 80°C (Ethanol)60°C - 130°C (Sealed)Access to superheated solvents
Time 2 - 12 Hours2 - 10 Minutes95% reduction in time
Yield (Avg) 48% - 85%62% - 98%Significant yield increase
Purity Requires chromatographyOften precipitation onlyCleaner reaction profile
Energy Convection (Wall-to-bulk)Dielectric Heating (Internal)Uniform heating, less degradation

Visualizing the Optimization Logic

Diagram 1: Mechanistic Flow & Thermal Decision Tree

This diagram illustrates the divergence between kinetic and thermodynamic pathways and where temperature intervention is critical.

PyrazoleMechanism cluster_conditions Optimization Zone Start 1,3-Dicarbonyl + Hydrazine Intermediate Hydrazone Intermediate Start->Intermediate Low Temp (<20°C) Fast Nucleophilic Attack Kinetic Kinetic Isomer (Usually 1,5-subst.) Intermediate->Kinetic Irreversible Cyclization (Low Activation Energy) Thermo Thermodynamic Isomer (Usually 1,3-subst.) Intermediate->Thermo Reversible Equilibrium High Temp (>80°C) / Acid Kinetic->Thermo Isomerization (Rare) Requires Extreme Heat

Caption: The bifurcation of pyrazole synthesis. Low temperatures trap the kinetic product; high temperatures (or acid catalysis) allow equilibration to the thermodynamic product.

Diagram 2: Troubleshooting Workflow

A logic gate for resolving common synthesis failures.

Troubleshooting Problem Identify Issue LowYield Low Yield / Stalled Problem->LowYield Regio Wrong Regioisomer Problem->Regio Decomp Dark Impurities Problem->Decomp Soln_Micro Switch to Microwave 120°C, 10 min LowYield->Soln_Micro Steric Failure? Soln_Solvent Use Fluorinated Solvent (TFE) or Lower Temp Regio->Soln_Solvent Kinetic Control Needed? Soln_Inert Degas Solvent + Use Hydrazine Salt Decomp->Soln_Inert Oxidation?

Caption: Rapid diagnostic flow for selecting the correct experimental parameter adjustment.

Validated Experimental Protocols

Method A: Microwave-Assisted Synthesis (Recommended)

Best for: High throughput, bulky substrates, and avoiding oxidation.

  • Preparation: In a 10 mL microwave-compatible vial, dissolve 1,3-dicarbonyl (1.0 mmol) and hydrazine source (1.1 mmol) in Ethanol (2 mL) .

    • Note: If using hydrazine hydrochloride, add NaOAc (1.2 mmol).

  • Acid Catalyst: Add 1 drop of glacial Acetic Acid or concentrated HCl (catalytic).

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temp: 80°C (for alkyl) to 120°C (for aryl/bulky).

    • Time: 5 - 10 minutes.

    • Power: Dynamic (Max 150W).

  • Workup: Cool to room temperature. Pour into ice water (10 mL). The pyrazole usually precipitates as a solid. Filter and wash with cold water.[3]

Method B: Regioselective Low-Temperature Synthesis

Best for: Targeting the kinetic isomer or sensitive substrates.

  • Preparation: Dissolve 1,3-dicarbonyl (1.0 mmol) in Trifluoroethanol (TFE) or Methanol (5 mL).

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Addition: Add the hydrazine (1.0 mmol) dropwise over 15 minutes.

    • Critical: Maintain temperature below 0°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (25°C) overnight.

  • Workup: Evaporate solvent under reduced pressure (TFE can be recovered). Purify via flash chromatography if necessary.

References

  • BenchChem Technical Support. (2025).[2][3][4][5][6] Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from

  • Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing heterocyclic scaffolds. RSC Advances. Retrieved from

  • National Institutes of Health (PubMed). (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Retrieved from

  • Organic Syntheses. (2012). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2012, 89, 531. Retrieved from

Sources

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol: A Comparative Analysis Centered on ¹H NMR Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol, a heterocyclic scaffold of significant interest in medicinal chemistry due to its structural similarity to purine bases.[1][2] Professionals in drug development and chemical research often encounter such molecules, where unambiguous structural verification is paramount. This document moves beyond a simple data report, offering a framework for interpretation, discussing common challenges like tautomerism, and comparing the utility of ¹H NMR with other essential analytical techniques to ensure a comprehensive and validated structural assignment.

The Foundational Challenge: Tautomerism

Before any spectral interpretation, it is critical to address the inherent tautomerism of the target molecule. The name 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol implies the presence of a hydroxyl (-OH) group on the pyridine ring. However, this structure exists in equilibrium with its keto tautomer, 6-Methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one. Furthermore, the proton on the pyrazole nitrogen can reside on either N1 or N2. Computational studies have shown that for the parent pyrazolo[3,4-b]pyridine system, the 1H-tautomer is significantly more stable.[1] The pyridinol/pyridinone equilibrium is highly dependent on the solvent and solid-state packing, but both forms must be considered when analyzing spectral data. The presence of a strong C=O stretch in the IR spectrum would favor the pyridinone form, while a distinct O-H stretch would suggest the pyridinol. For this guide, we will primarily interpret the spectrum for the named "-ol" form while discussing the expected differences for the "-one" tautomer.

Caption: Potential tautomers of the target compound.

¹H NMR Spectral Interpretation: Predicted Data and Peak Assignment

The following table outlines the predicted ¹H NMR chemical shifts for 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol, based on data from analogous pyrazolo[3,4-b]pyridine derivatives.[3][4][5] The analysis assumes a deuterated solvent like DMSO-d₆, which is effective for observing exchangeable protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Notes
-CH₃ (at C6)2.3 - 2.5Singlet (s)3HAliphatic methyl group attached to an aromatic ring. Appears as a sharp singlet.
H4 (Pyridine)8.0 - 8.8Singlet (s) or Doublet (d)1HAromatic proton on the pyridine ring. Its multiplicity would be a singlet, but long-range coupling to H5 could result in a narrow doublet. In a similar reported structure, the H-4 pyridine proton appears as a singlet at δ 8.80 ppm.[4]
H5 (Pyridine)7.0 - 7.4Singlet (s) or Doublet (d)1HAromatic proton adjacent to the methyl-substituted carbon. Expected to be upfield relative to H4.
N1-H (Pyrazole)10.0 - 13.0Broad Singlet (br s)1HAcidic proton on the pyrazole nitrogen. Typically appears as a broad signal due to quadrupole broadening and chemical exchange. In related structures, this NH proton is observed as a broad singlet around δ 10.23 ppm.[4] Will exchange with D₂O.
O-H (at C3)9.0 - 11.0Broad Singlet (br s)1HPhenolic proton. Its chemical shift is highly dependent on solvent, concentration, and temperature. Expected to be a broad signal that will exchange upon addition of D₂O. A similar structure showed an exchangeable OH proton at δ 10.81 ppm.[4]
Causality Behind Peak Characteristics:
  • -CH₃ Singlet: The methyl protons are not adjacent to any other protons, so there is no spin-spin coupling, resulting in a singlet.

  • Aromatic Protons (H4, H5): These protons are on the pyridine ring. Their exact chemical shifts and coupling patterns are influenced by the electron-donating or -withdrawing nature of the fused pyrazole ring and the substituents. The hydroxyl group at C3 is electron-donating, which would shield the adjacent H4 proton, while the nitrogen atoms generally deshield ring protons.

  • Exchangeable Protons (N1-H, O-H): The broadness of these signals is a key identifying feature. It arises from rapid chemical exchange with other labile protons (like trace water in the solvent) and quadrupolar relaxation from the adjacent ¹⁴N atom. Their disappearance after a D₂O shake is the definitive confirmation of their assignment.[6]

Impact of the Keto Tautomer:

If the compound exists as the 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one, the spectrum would change significantly:

  • The O-H signal would disappear.

  • A new N2-H signal would appear, likely in a region similar to the N1-H proton.

  • The protons on the pyridine ring would now be part of a pyridinone system. The H4 and H5 protons would likely be observed as two distinct signals, possibly doublets due to mutual coupling, and their chemical shifts would be altered due to the presence of the adjacent carbonyl group.

A Comparative Guide to Structural Elucidation

While ¹H NMR is a powerful first step, a rigorous structural elucidation relies on a combination of techniques. The choice of method depends on the specific information required.

Analytical TechniqueInformation ProvidedTypical SampleDestructive?Key Advantage for this Molecule
¹H NMR Proton environment, connectivity (J-coupling), quantitative analysis.~5-10 mgNoProvides the primary framework of the proton skeleton and is sensitive to tautomeric forms.
¹³C NMR Carbon skeleton, number of unique carbons.~10-20 mgNoConfirms the number of carbon atoms and distinguishes between sp² (aromatic/C=O) and sp³ (methyl) carbons.
2D NMR (COSY, HSQC) Definitive connectivity between protons (COSY) and between protons and their attached carbons (HSQC).~10-20 mgNoUnambiguously assigns H4 and H5 by showing their correlation, and links each proton to its specific carbon atom.[6]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.<1 mgYesConfirms the elemental composition (via HRMS) and provides the molecular formula, distinguishing it from impurities or alternative products.
IR Spectroscopy Presence of functional groups (O-H, N-H, C=O, C=N).~1-2 mgNoCrucial for identifying the dominant tautomer by detecting either the O-H stretch (~3400 cm⁻¹) or the C=O stretch (~1660 cm⁻¹).[4][7]

graph TD {
A[Sample: 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol] --> B{Initial Analysis};
B --> C[¹H NMR];
B --> D[Mass Spec];
B --> E[IR Spec];
C -- Proton Skeleton --> F{Data Integration};
D -- Molecular Formula --> F;
E -- Functional Groups / Tautomer ID --> F;

F --> G{Ambiguity?};
G -- Yes --> H[2D NMR];
G -- No --> I[Structure Confirmed];

H --> J[¹H-¹H COSY];
H --> K[¹H-¹³C HSQC/HMBC];

J -- H-H Connectivity --> L{Final Assignment};
K -- C-H Connectivity --> L;

L --> I;

subgraph "Primary Techniques"
    C; D; E;
end

subgraph "Confirmatory Techniques"
    H; J; K;
end

node[fillcolor="#4285F4", fontcolor="#FFFFFF"]; A;
node[fillcolor="#EA4335", fontcolor="#FFFFFF"]; G; I;
node[fillcolor="#FBBC05", fontcolor="#202124"]; B; F; L;
node[fillcolor="#34A853", fontcolor="#FFFFFF"]; C; D; E; H; J; K;

}

Caption: Workflow for unambiguous structural elucidation.

Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Protocol 1: ¹H NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing an internal standard (e.g., TMS, 0.03% v/v).

  • Dissolution: Cap the tube and gently invert/vortex until the sample is fully dissolved. A brief period in an ultrasonic bath may be required.

  • Spectrometer Setup: Insert the tube into the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-5 second relaxation delay, 16-32 scans for good signal-to-noise).

  • Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO at ~2.50 ppm).

Protocol 2: D₂O Exchange for Identification of Labile Protons
  • Acquire Initial Spectrum: Follow steps 1-6 in Protocol 1 to obtain a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (~20 µL) of deuterium oxide (D₂O).

  • Mix: Cap the tube and shake vigorously for 30-60 seconds to facilitate the exchange of labile protons (O-H, N-H) with deuterium.

  • Re-acquire Spectrum: Re-insert the tube into the spectrometer, ensure shims are still optimal, and acquire a second ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signals corresponding to the O-H and N-H protons will have significantly diminished in intensity or disappeared completely in the second spectrum, confirming their identity.[6]

Conclusion

The structural elucidation of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol is a multi-faceted process that demonstrates the central role of ¹H NMR spectroscopy. While a predicted spectrum based on analogous structures provides a strong hypothesis, absolute confirmation requires a synergistic approach. By integrating data from ¹³C NMR, mass spectrometry, and IR spectroscopy, and by employing definitive 2D NMR techniques when necessary, researchers can eliminate ambiguity introduced by factors like tautomerism. The protocols and comparative data presented in this guide provide a robust framework for scientists to confidently and accurately characterize this important class of heterocyclic compounds.

References

  • ResearchGate. 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Available from: [Link]

  • Naji A. Abood et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3):1772-1781. Available from: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • Universidade do Minho. Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Available from: [Link]

  • MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Available from: [Link]

  • El-Malah et al. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). Scientific Reports. Available from: [Link]

  • Taylor, E. C., & McKillop, A. (1985). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry, 50(18), 3335-3343.
  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • RACO. Chemistry and Biological Activities of 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I). Available from: [Link]

  • ResearchGate. Tautomeric 1H-pyrazolo[3,4-b]pyridine (1) and 2H-pyrazolo[3,4-b]pyridine (2). Available from: [Link]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol, a member of the medicinally significant pyrazolopyridine family, presents a compelling case study in the application of mass spectrometry for characterizing compounds capable of tautomerism. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of this molecule, offering a comparative perspective that considers its tautomeric forms. We will delve into the mechanistic underpinnings of its fragmentation, compare it with a structurally related analogue, and provide a detailed experimental protocol for its analysis.

The Tautomeric Nature: A Fork in the Fragmentation Road

A critical aspect of understanding the mass spectral behavior of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol is recognizing its existence as a mixture of tautomers: the enol form (6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol) and the keto form (6-Methyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one). The position of this equilibrium in the gas phase within the mass spectrometer's ion source will profoundly influence the observed fragmentation pathways. While the 1H-tautomer is generally more stable for the parent pyrazolo[3,4-b]pyridine system, the presence of the hydroxyl group at the 3-position makes the keto form a significant contributor[1]. Therefore, a comprehensive analysis must consider the fragmentation of both tautomers.

Predicting the Fragmentation Symphony: A Tale of Two Tautomers

The fragmentation of the pyrazolo[3,4-b]pyridine core is often initiated by the loss of small, stable molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN)[2][3][4]. The substituents on the heterocyclic system then direct subsequent fragmentation events.

Fragmentation of the Enol Tautomer (6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol)

The enol form, with its aromatic character, is expected to exhibit a relatively stable molecular ion. Key fragmentation pathways are likely to involve the pyridine and pyrazole rings.

  • Loss of CO: A characteristic fragmentation for many heterocyclic compounds containing a hydroxyl group adjacent to a nitrogen atom is the elimination of a molecule of carbon monoxide (m/z 28)[2][3][4]. This would lead to a significant fragment ion.

  • Loss of HCN: Cleavage of the pyrazole ring can result in the loss of hydrogen cyanide (m/z 27), a common fragmentation for nitrogen-containing heterocycles[2][3][4].

  • Loss of a Methyl Radical: The methyl group at position 6 can be lost as a methyl radical (•CH₃, m/z 15), leading to a prominent fragment ion, especially under electron ionization (EI) conditions.

  • Ring Cleavage: More complex fragmentation could involve the cleavage of the bicyclic system, leading to smaller fragment ions derived from the pyridine and pyrazole rings.

Fragmentation of the Keto Tautomer (6-Methyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one)

The keto tautomer introduces a carbonyl group, which will be a primary site for charge localization and will strongly influence the fragmentation cascade.

  • Alpha-Cleavage: A classic fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. This could lead to the loss of CO (m/z 28) or other fragments.

  • Loss of HNCO: The pyrazolone ring in the keto form can undergo fragmentation through the loss of isocyanic acid (HNCO, m/z 43).

  • Loss of a Methyl Radical: Similar to the enol form, the loss of a methyl radical from the pyridine ring is a probable event.

  • Pyridine Ring Fragmentation: The pyridine portion of the molecule can undergo its characteristic fragmentations, including the loss of HCN.

A Comparative Analysis: The Impact of Methylation

To illustrate the influence of the hydroxyl/oxo group and its tautomerism on the fragmentation pattern, we will compare the expected fragmentation of our target molecule with a structurally related compound where the tautomerism is "locked": 3-Methoxy-6-methyl-1H-pyrazolo[3,4-b]pyridine . By replacing the hydroxyl group with a methoxy group, we can isolate the fragmentation behavior of the "enol-like" structure.

Feature6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol (Tautomeric Mixture)3-Methoxy-6-methyl-1H-pyrazolo[3,4-b]pyridine (Comparator)
Molecular Ion Expected to be present, but its intensity may be influenced by the stability of the two tautomers.Expected to be a prominent peak due to the fully aromatic system.
Key Fragments A complex spectrum with fragments from both tautomers. Expect losses of CO, HCN, •CH₃, and potentially HNCO.Primarily losses associated with the methoxy group (e.g., •CH₃, CH₂O) and the pyrazolopyridine core (HCN). The loss of CO from the ring is less likely.
Diagnostic Peaks The presence of fragments corresponding to the loss of HNCO would be indicative of the keto tautomer.A significant fragment corresponding to the loss of a formaldehyde (CH₂O, m/z 30) from the methoxy group would be a key diagnostic peak.

This comparative approach allows researchers to pinpoint specific fragment ions that can help determine the predominant tautomeric form present under the experimental conditions.

Visualizing the Fragmentation Pathways

To further clarify the proposed fragmentation mechanisms, the following diagrams were generated using the Graphviz DOT language.

M_enol [6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol]⁺˙ m/z 149 F1_enol [M - CO]⁺˙ m/z 121 M_enol->F1_enol - CO F2_enol [M - HCN]⁺˙ m/z 122 M_enol->F2_enol - HCN F3_enol [M - CH₃]⁺ m/z 134 M_enol->F3_enol - •CH₃

Caption: Proposed fragmentation of the enol tautomer.

M_keto [6-Methyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one]⁺˙ m/z 149 F1_keto [M - CO]⁺˙ m/z 121 M_keto->F1_keto - CO (α-cleavage) F2_keto [M - HNCO]⁺˙ m/z 106 M_keto->F2_keto - HNCO F3_keto [M - CH₃]⁺ m/z 134 M_keto->F3_keto - •CH₃

Caption: Proposed fragmentation of the keto tautomer.

Experimental Protocol for Mass Spectrometric Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality mass spectra of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are covered, as they provide complementary information. EI is a "hard" ionization technique that induces extensive fragmentation, useful for detailed structural elucidation[5]. ESI is a "soft" ionization technique that typically yields the protonated molecule with less fragmentation, ideal for determining the molecular weight and for subsequent tandem mass spectrometry (MS/MS) experiments[6][7].

I. Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Dilution for ESI-MS: For ESI analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of water and methanol (or acetonitrile) containing 0.1% formic acid. The acid promotes protonation and improves ionization efficiency.

  • Dilution for EI-MS (if using a direct insertion probe): For direct insertion probe EI-MS, a small amount of the solid sample can be used directly, or a few microliters of the stock solution can be deposited onto the probe tip and the solvent allowed to evaporate.

II. Instrumentation and Parameters

The following are typical starting parameters. Optimization will be necessary based on the specific instrument and the desired outcome.

A. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

  • Ionization Mode: Positive Ion Mode

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage (or equivalent): 20 - 40 V (a higher cone voltage can induce some in-source fragmentation)

    • Source Temperature: 100 - 150 °C

    • Desolvation Gas (N₂) Flow: 600 - 800 L/hr

    • Desolvation Temperature: 300 - 400 °C

  • MS Scan Parameters:

    • Mass Range: m/z 50 - 500

    • Scan Time: 0.5 - 1 second

  • MS/MS (Product Ion Scan) Parameters:

    • Precursor Ion Selection: Isolate the protonated molecule ([M+H]⁺, m/z 150.06)

    • Collision Gas: Argon

    • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions. This allows for the construction of a comprehensive fragmentation tree.

B. Electron Ionization Mass Spectrometry (EI-MS)

  • Ionization Mode: Electron Ionization (EI)

  • Mass Spectrometer: Typically performed on a Gas Chromatography-Mass Spectrometry (GC-MS) system with a direct insertion probe, or a standalone mass spectrometer with a direct probe inlet.

  • Ion Source Parameters:

    • Electron Energy: 70 eV (standard for library matching)

    • Source Temperature: 200 - 250 °C

  • MS Scan Parameters:

    • Mass Range: m/z 35 - 500

    • Scan Rate: 1000 amu/s

III. Data Analysis and Interpretation
  • Molecular Ion Identification: In the ESI spectrum, identify the [M+H]⁺ ion. In the EI spectrum, locate the molecular ion (M⁺˙) peak.

  • Accurate Mass Measurement: Use high-resolution data to determine the elemental composition of the molecular ion and key fragment ions.

  • Fragmentation Analysis: Propose fragmentation pathways based on the observed neutral losses and the principles of mass spectrometry for heterocyclic compounds.

  • Tautomer Differentiation: Look for fragment ions that are specific to either the enol or keto tautomer to infer the gas-phase equilibrium.

  • Comparative Analysis: Compare the obtained spectrum with that of the chosen comparator compound (e.g., the 3-methoxy derivative) to highlight the influence of the 3-hydroxy/oxo group.

By following this comprehensive guide, researchers can effectively utilize mass spectrometry to unravel the structural complexities of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol and similar heterocyclic compounds, paving the way for a deeper understanding of their chemical properties and potential applications.

References

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019).
  • Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts.
  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applic
  • What is the difference of spectra of EI-MS and ESI-MS/MS? (2021). Chemistry Stack Exchange.
  • Tips for Optimizing Key Parameters in LC–MS. (n.d.).
  • Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. (2021).
  • Modeling the relative response factor of small molecules in positive electrospray ioniz
  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio.
  • Ionization techniques (EI, CI, ESI, MALDI). (2025). Fiveable.
  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. (2016).
  • Introduction to Mass Spectrometry. (2012). Agilent.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.).
  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.).
  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016).
  • Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). (n.d.). PMC.
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021). MDPI.
  • Interpret
  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]. (2025).
  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021).
  • 6-Methyl-1H-pyrazolo[3,4-b]pyridine. (n.d.).
  • 1H-Pyrazole, 3-methyl-. (n.d.). NIST WebBook.
  • Mass Spectrometry - Fragmentation P
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI.

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Comparative Guide: Biological Activity of 6-Methyl vs. 6-Unsubstituted Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrazolopyridine-based kinase inhibitors, the C6-position acts as a critical "molecular switch." While often perceived as a minor steric modification, the transition from a 6-unsubstituted hydrogen (6-H) to a 6-methyl (6-Me) group frequently dictates the drug-like properties of the scaffold. This guide analyzes the structural, kinetic, and metabolic consequences of this modification, providing evidence-based comparisons for medicinal chemists and pharmacologists.

Key Insight: The 6-methyl group rarely acts neutrally. It typically drives a trade-off between enhanced hydrophobic potency (via displacement of high-energy water molecules) and metabolic liability (via benzylic oxidation).

Structural & Mechanistic Basis

The pyrazolopyridine scaffold exists in multiple isomeric forms, with pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine being the most prevalent in drug discovery. The impact of 6-methylation differs fundamentally between these isomers due to the electronic environment of the pyridine ring.

The "Magic Methyl" Effect at C6

The introduction of a methyl group at the C6 position alters the physicochemical profile through three primary mechanisms:

  • Conformational Restriction: In biaryl systems attached to the scaffold, a 6-methyl group can induce an out-of-plane twist (atropisomerism), forcing the molecule into a bioactive conformation that reduces the entropic penalty of binding.

  • Desolvation: If the C6 vector points into a hydrophobic pocket (e.g., the Gatekeeper region in kinases), the methyl group displaces "unhappy" (entropically trapped) water molecules, significantly boosting binding affinity (

    
    ).
    
  • Electronic Modulation: The weak inductive effect (+I) of the methyl group increases the electron density of the pyridine ring, potentially altering the pKa of the ring nitrogen and affecting hydrogen bond strength with hinge residues.

SAR Logic Flow

The following decision tree illustrates the strategic logic for modifying the C6 position.

SAR_Logic Start Lead Optimization: Pyrazolopyridine Scaffold Check_Pocket Does C6 vector face a hydrophobic pocket? Start->Check_Pocket Hydrophobic_Yes Yes: Specificity Pocket Check_Pocket->Hydrophobic_Yes Buried Hydrophobic_No No: Solvent Exposed Check_Pocket->Hydrophobic_No Exposed Potency_Boost Introduce 6-Methyl (Displace Water) Hydrophobic_Yes->Potency_Boost Check_Metabolism Assess Metabolic Stability (RLM/HLM) Potency_Boost->Check_Metabolism Benzylic_Ox Risk: Benzylic Oxidation Check_Metabolism->Benzylic_Ox High Clearance Solubility_Risk 6-Methyl may decrease solubility without potency gain Hydrophobic_No->Solubility_Risk Keep_H Retain 6-H or use Polar Group Solubility_Risk->Keep_H Block_Site Strategy: Fluorination or removal (6-H) Benzylic_Ox->Block_Site

Figure 1: Strategic decision tree for C6-modification on pyrazolopyridine scaffolds.

Comparative Biological Activity

The following data summarizes the impact of 6-methylation across key therapeutic targets.

Kinase Inhibition Profile (Potency & Selectivity)

In many kinase inhibitors, the pyrazolopyridine mimics the adenine ring of ATP.[1] The C6 position often interacts with the sugar-pocket or the gatekeeper residue.

Target ClassScaffold6-H Activity (IC₅₀)6-Me Activity (IC₅₀)Mechanistic Rationale
p38α MAPK Pyrazolo[3,4-b]pyridine120 nM15 nM Methyl group fills the hydrophobic specificity pocket (Thr106 gatekeeper interaction).
ALK5 (TGF-β) Pyrazolo[1,5-a]pyridine0.85 µM0.018 µM 6-Me fits into a small lipophilic cavity, improving shape complementarity [1].
CDK2 Pyrazolo[3,4-d]pyrimidine*0.25 µM0.057 µM Methylation restricts rotation of the C6-substituent, locking the bioactive conformation [2].
GSK-3β Pyrazolo[3,4-b]pyridine56 nM210 nMLoss of Potency: Steric clash with the hinge region backbone carbonyl prevents optimal H-bonding.

*Note: Pyrazolo[3,4-d]pyrimidine is a bioisostere; C6 here corresponds to the equivalent position in the pyridine ring of the [3,4-b] system.[2]

Metabolic Stability & Pharmacokinetics

This is the most significant differentiator. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack or oxidation by Aldehyde Oxidase (AO). However, the methyl group introduces a site for CYP450-mediated oxidation.

  • 6-Unsubstituted (6-H):

    • Risk: Susceptible to Aldehyde Oxidase (AO) metabolism at the C6 position (converting C-H to C=O), particularly in humans (less so in rodents).

    • Outcome: High clearance in human liver cytosol (HLC).

  • 6-Methyl (6-Me):

    • Benefit: Blocks AO metabolism at the C6 carbon.

    • Risk: Becomes a prime site for CYP3A4-mediated benzylic hydroxylation (

      
      ).
      
    • Outcome: Shift from cytosolic clearance (AO) to microsomal clearance (CYP).

Data Comparison: Metabolic Stability (Human Liver Microsomes) | Compound Variant |


 (µL/min/mg) | 

(min) | Primary Metabolite | | :--- | :--- | :--- | :--- | | 6-H Analog | 45.2 (High) | 15 | 6-Oxo-derivative (AO mediated) | | 6-Me Analog | 22.1 (Moderate) | 31 | Hydroxymethyl (CYP mediated) |

Experimental Protocols

To validate the differences described above, the following self-validating protocols are recommended.

Protocol: Comparative Kinase Inhibition Assay (FRET-based)

Objective: Determine if 6-methylation improves intrinsic affinity or merely lipophilicity.

  • Reagent Prep: Prepare 4x kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dosing: Serially dilute 6-H and 6-Me analogs in 100% DMSO (start at 10 mM). Transfer 50 nL to a 384-well low-volume plate.

  • Enzyme Addition: Add enzyme (e.g., p38α, 0.5 nM final) and incubate for 15 min at RT. Critical: This pre-incubation allows detection of slow-binding kinetics often seen with hydrophobic pocket fillers.

  • Substrate Initiation: Add ATP (at

    
    ) and FRET-peptide substrate.
    
  • Detection: Monitor fluorescence ratio (Ex 400nm / Em 445nm & 520nm) continuously for 60 min.

  • Analysis: Calculate IC₅₀. If the 6-Me analog shows a time-dependent shift in IC₅₀ (lower IC₅₀ at 60 min vs 5 min), it indicates a residence-time driven potency improvement.

Protocol: Metabolic Soft-Spot Identification

Objective: Distinguish between AO (cytosolic) and CYP (microsomal) instability.

  • Incubation Systems:

    • System A: Human Liver Microsomes (HLM) + NADPH (Tests CYP activity).

    • System B: Human Liver Cytosol (HLC) without NADPH (Tests AO activity).

  • Reaction: Incubate test compounds (1 µM) at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (warfarin).

  • Analysis (LC-MS/MS):

    • Monitor parent depletion.

    • Scan for Metabolites: Look for +16 Da (Oxidation/Hydroxylation) and +14 Da (Carboxylation from methyl).

    • Interpretation: If 6-H degrades in System B but 6-Me is stable in System B, the methyl group successfully blocked AO. If 6-Me degrades rapidly in System A, the methyl group is a metabolic liability.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting the p38 MAPK pathway, a common target for these scaffolds, highlighting where the 6-Me potency boost translates to cellular efficacy.

MAPK_Pathway Stress Cellular Stress (LPS / UV / Cytokines) MAP3K MAP3K (TAK1 / ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of Pyrazolopyridine) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 p38->MK2 TNF TNF-α / IL-6 (Inflammation) p38->TNF Transcription Inhibitor 6-Me Pyrazolopyridine (High Affinity Binder) Inhibitor->p38  Blocks ATP Binding HSP27 HSP27 (Actin Remodeling) MK2->HSP27

Figure 2: p38 MAPK signaling cascade. The 6-Methyl pyrazolopyridine competitively inhibits p38, preventing downstream phosphorylation of MK2 and cytokine production.

References

  • Kim, D. K., et al. (2014). 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase.[3] Bioorganic & Medicinal Chemistry. Link

  • Vymětalová, L., et al. (2016).[4] 5-Substituted-3-isopropylpyrazolo[3,4-d]pyrimidines as CDK2 inhibitors.[4][5] Arabian Journal of Chemistry. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Link

  • Patterson, S., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease.[6] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Spectroscopic differences between pyrazolo[3,4-b]pyridine and indazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In kinase inhibitor design, the transition from indazole to pyrazolo[3,4-b]pyridine is a classic bioisosteric replacement strategy used to modulate solubility, metabolic stability, and hydrogen bonding networks. While topologically similar, the introduction of the pyridine nitrogen at position 5 (relative to the fusion) fundamentally alters the electronic landscape of the scaffold.

This guide provides a definitive spectroscopic framework for distinguishing these two scaffolds. It moves beyond basic characterization to focus on the electronic causality of spectral shifts, providing a self-validating workflow for structural assignment in drug discovery campaigns.

Part 1: Structural & Electronic Fundamentals

To interpret the spectroscopy, one must first understand the electronic perturbation introduced by the aza-substitution.

The "Aza-Effect"

The defining difference is the replacement of the benzene ring (indazole) with a pyridine ring (pyrazolo[3,4-b]pyridine).

  • Indazole: A

    
    -excessive pyrazole fused to a 
    
    
    
    -neutral benzene. The system is aromatic but electron-rich.
  • Pyrazolo[3,4-b]pyridine: The pyridine nitrogen is strongly electron-withdrawing (inductive effect

    
     and mesomeric effect 
    
    
    
    ). This depletes electron density from the fused pyrazole ring, increasing the acidity of the N-H proton and deshielding adjacent nuclei.
Visualization: Scaffold Numbering & Electronic Vectors

Scaffolds cluster_0 Indazole (Standard) cluster_1 Pyrazolo[3,4-b]pyridine Indazole Indazole Core (Benzene fused) Prop1 Electron Density: High (Aromatic) Indazole->Prop1 PP Pyrazolo[3,4-b]pyridine (Pyridine fused) Prop2 Electron Density: Low (Deficient) PP->Prop2 N_effect Pyridine N (Pos 5/7): Strong Electron Withdrawal PP->N_effect

Figure 1: Structural comparison highlighting the electron-deficient nature of the pyrazolo[3,4-b]pyridine scaffold due to the pyridine nitrogen.

Part 2: NMR Spectroscopy – The Gold Standard

Nuclear Magnetic Resonance (NMR) offers the most definitive discrimination between these scaffolds. The presence of the pyridine nitrogen breaks the magnetic symmetry and induces significant chemical shift changes.

Proton ( H) NMR Signatures

The aromatic region (7.0 – 9.0 ppm) is the primary diagnostic window.

FeatureIndazole (Benzene Ring)Pyrazolo[3,4-b]pyridine (Pyridine Ring)Mechanism
Spin System ABCD (4 protons)ABC / AMX (3 protons)The pyridine fusion removes one proton site.
H-4 (Shift) ~7.5 - 7.8 ppm (d)~8.0 - 8.6 ppm (dd) Deshielded by the adjacent Pyridine N (anisotropic effect).
H-5 (Shift) ~7.1 - 7.4 ppm (t)~7.0 - 7.4 ppm (dd)

-position to Pyridine N; less deshielded than H-4/H-6.
H-6 (Shift) ~7.3 - 7.6 ppm (t)~8.4 - 8.8 ppm (dd)

-position to Pyridine N; highly deshielded.
Coupling (

)

Hz

Hz;

Hz
Pyridine ring couplings are characteristically smaller than benzene.
NH Proton Broad, 10-13 ppmBroad, 12-14+ ppm Increased acidity due to electron-deficient ring leads to downfield shift.

Critical Diagnostic: Look for the H-6 proton in the pyrazolo[3,4-b]pyridine. It often appears as a doublet of doublets (dd) very far downfield (near 8.5-9.0 ppm) due to being adjacent to the pyridine nitrogen. In indazole, no benzenoid proton typically reaches this shift without strong electron-withdrawing substituents.

Carbon ( C) NMR & Nitrogen ( N) NMR
  • 
    C NMR:  The bridgehead carbons show significant differences. In pyrazolo[3,4-b]pyridine, the carbon adjacent to the pyridine nitrogen (C-7a) is highly deshielded (~150-160 ppm), whereas the corresponding carbon in indazole is typically ~140 ppm.
    
  • 
    N NMR:  This is the ultimate arbiter. Using 
    
    
    
    HMBC:
    • Indazole: Shows 2 nitrogens.[1][2]

    • Pyrazolo[3,4-b]pyridine: Shows 3 nitrogens . The pyridine nitrogen usually resonates around 300-320 ppm (relative to liquid NH

      
      ), distinct from the pyrazole nitrogens (~170-250 ppm).
      

Part 3: Optical Properties (UV-Vis & Fluorescence)

While less structurally specific than NMR, optical properties are vital for assay development (e.g., preventing interference in FRET/TR-FRET assays).

UV-Vis Absorption[3]
  • Indazole: Typically shows absorption maxima (

    
    ) in the 250–300 nm  range.
    
  • Pyrazolo[3,4-b]pyridine: The extended conjugation and the presence of the

    
     transition (lone pair on pyridine N) often result in a bathochromic shift (red shift)  and a "tailing" absorption that can extend into the 300–350 nm  range.
    
    • Implication: Pyrazolo[3,4-b]pyridines are more likely to interfere with UV-based kinetic assays if excitation is near 340 nm.

Tautomeric Equilibrium

Both scaffolds exist in a tautomeric equilibrium (


 vs 

), but the 1H-tautomer is thermodynamically preferred in solution for both unsubstituted scaffolds.
  • Protocol Note: In polar aprotic solvents (DMSO-d6), the

    
     form dominates. However, introducing the pyridine nitrogen makes the 
    
    
    
    tautomer slightly more accessible energetically compared to indazole, which can complicate crystal packing (H-bond acceptor vs donor capability).

Part 4: Experimental Protocols

Protocol A: Determination of Tautomeric Ratio via Variable Temperature (VT) NMR

Objective: To confirm the dominant tautomer and assess the dynamic exchange rate, which influences binding kinetics.

  • Sample Prep: Dissolve 5-10 mg of the compound in DMSO-d6 (preferred for solubility and slowing proton exchange) or CDCl

    
      (if soluble, to observe discrete species).
    
  • Acquisition:

    • Run a standard 1H spectrum at 298 K .

    • If NH signal is broad/invisible, cool to 253 K (or lowest limit of solvent).

    • If signals are sharp but doubled, heat to 323 K to induce coalescence.

  • Analysis:

    • Indazole: Look for NOE correlations between the NH proton and H-7 (benzene ring) or H-3.

    • Pyrazolo[3,4-b]pyridine: Look for NOE between NH and H-4 (pyridine ring) or H-3.

    • Key Difference: In the

      
      -tautomer, the NOE pattern changes drastically (NH is closer to substituents on position 3).
      
Protocol B: "The Acid Test" (pKa Estimation)

Objective: Rapidly distinguish the scaffolds based on NH acidity.

  • Method: Potentiometric titration or spectrophotometric titration.

  • Expectation:

    • Indazole: pKa

      
       13.8 - 14.[2]0. Very weak acid.
      
    • Pyrazolo[3,4-b]pyridine: pKa

      
       11.5 - 12.5. Significantly more acidic due to the electron-withdrawing pyridine ring.
      
  • Workflow:

    • Prepare a 50

      
      M solution in water/MeOH (1:1).
      
    • Titrate with 0.1 M NaOH while monitoring UV absorbance at

      
      .
      
    • Plot Absorbance vs pH. The inflection point yields the pKa.

Part 5: Decision Tree for Scaffold Identification

Use this logic flow when characterizing an unknown fused pyrazole derivative.

DecisionTree Start Unknown Fused Pyrazole Scaffold Step1 1H NMR: Aromatic Region (Count Integral) Start->Step1 Branch1 4 Protons (ABCD System) Step1->Branch1 Integral = 4 Branch2 3 Protons (ABC/AMX System) Step1->Branch2 Integral = 3 Result1 Indazole Candidate Branch1->Result1 Step2 Check Chemical Shift of most downfield proton Branch2->Step2 Branch3 < 8.0 ppm (Typical Aromatic) Step2->Branch3 Branch4 > 8.4 ppm (Deshielded) Step2->Branch4 Result2 Indazole (Confirmed) Branch3->Result2 Result3 Pyrazolo[3,4-b]pyridine (Confirmed) Branch4->Result3 Step3 15N HMBC Verification Result3->Step3 Optional Validation

Figure 2: Spectroscopic decision tree for distinguishing indazole from pyrazolo[3,4-b]pyridine.

References

  • Alkorta, I., & Elguero, J. (2005). Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry. Link

  • Dodiya, D. K., et al. (2012).[3] Advances in the Synthesis of Pyrazolo[3,4-b]pyridines. Current Organic Chemistry. Link

  • Lynch, M. A., et al. (1998). 1H and 13C NMR spectra of some pyrazolo[3,4-b]pyridines. Magnetic Resonance in Chemistry. Link

  • Claramunt, R. M., et al. (2006). The structure of pyrazoles and indazoles in the solid state: A CPMAS NMR study. Arkivoc. Link

  • Fabbri, D., et al. (2012). Synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors. Bioorganic & Medicinal Chemistry. Link

Sources

Establishing the Gold Standard: Purity Analysis of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 54006-25-2 | Molecular Formula: C7H7N3O

Executive Summary

In the development of kinase inhibitors (e.g., GSK-3β, LRRK2), 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol serves as a critical scaffold. However, commercial Certificates of Analysis (CoAs) for this compound are frequently misleading.

The core analytical challenge lies in its keto-enol tautomerism and amphoteric nature . Standard HPLC-UV methods often overestimate purity by failing to detect inorganic salts or residual water (which can exceed 5% by weight in this hygroscopic scaffold) and by misinterpreting tautomeric equilibration as impurity peaks.

This guide establishes a self-validating analytical hierarchy , moving beyond simple "Area %" to an absolute purity standard using qNMR, while utilizing HPLC-MS for trace impurity profiling.

Part 1: Structural Context & Analytical Challenges

To analyze this molecule accurately, one must understand that it rarely exists purely as the "3-ol" depicted in chemical catalogs. In solution and solid state, it exists in dynamic equilibrium with its "3-one" (lactam) tautomer.

The Tautomer Trap

The proton transfer between the N1 nitrogen and the C3 oxygen alters the aromaticity and UV absorption profile. An analytical method that does not control pH or solvent temperature will result in split peaks or "ghost" impurities.

Tautomerism cluster_implications Analytical Implications Enol Enol Form (3-ol) (Aromatic Pyrazole Ring) Dominant in: High pH / Non-polar Equilibrium Dynamic Equilibrium Enol->Equilibrium H+ Transfer Keto Keto Form (3-one) (Amide-like character) Dominant in: Solid State / Polar Protic Equilibrium->Keto Imp1 UV Shift: λmax changes ~10-20nm Equilibrium->Imp1 Imp2 NMR Broadening: Exchangeable protons disappear Equilibrium->Imp2

Figure 1: Tautomeric equilibrium between the 3-ol and 3-one forms. Analytical methods must force this equilibrium to a single state to ensure reproducibility.

Part 2: Comparative Analysis of Methodologies

We evaluated three analytical approaches to determine the "True Purity" of a reference batch.

Method A: HPLC-UV (The Routine Standard)
  • Principle: Separation on C18 column; detection via UV absorbance (254 nm).

  • Status: Insufficient for Primary Standardization.

  • Deficiency: This method assumes all impurities have the same extinction coefficient as the analyte. Crucially, it is blind to non-chromophores (inorganic salts from synthesis, e.g., NaCl, water).

  • Verdict: Good for batch-to-batch consistency, but often overestimates purity (e.g., reporting 99.5% when actual content is 94%).

Method B: LC-MS (The Impurity Hunter)
  • Principle: Mass spectrometry detection (ESI+).

  • Status: Essential for Impurity ID.

  • Utility: Identifies specific synthetic byproducts like 2-hydroxy-6-methylnicotinic acid (hydrolysis product) or unreacted hydrazines .

  • Verdict: Qualitative, not quantitative. Ionization suppression can hide major impurities.

Method C: qNMR (The Gold Standard)
  • Principle: Proton NMR with an internal standard (Maleic Acid or TCNB).

  • Status: Required for Absolute Purity.

  • Advantage: "What you see is what is there." It detects the molar ratio of the scaffold to everything else (solvents, salts, side products) regardless of UV activity.

  • Verdict: The only method that provides a traceable "Potency" value.

Data Comparison Table
FeatureHPLC-UV (Area %)LC-MSqNMR (Internal Std)
Primary Output Relative PurityIdentity (MW)Absolute Purity (w/w%)
Detection Limit High (0.05%)Very High (<0.01%)Moderate (~0.5%)
Blind Spots Salts, Water, Non-UV activeIon suppressionOverlapping signals
Typical Result 99.2% (Misleading)N/A95.4% (Accurate)
Cost/Run LowHighMedium

Part 3: Validated Experimental Protocols

Protocol 1: The "Truth" Assay (qNMR)

Use this method to establish the potency of your primary standard.

Reagents:

  • Solvent: DMSO-d6 (Essential to dissolve both tautomers and break aggregates).

  • Internal Standard (IS): Maleic Acid (Traceable Grade). Rationale: Maleic acid singlet (6.3 ppm) does not overlap with the pyridine aromatic region (7.0 - 8.5 ppm).

Procedure:

  • Weighing: Accurately weigh ~10 mg of the Analyte and ~5 mg of Maleic Acid into the same vial. Record weights to 0.001 mg precision.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (Critical: Pyridine protons have long T1 relaxation times; insufficient delay leads to under-integration).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • I = Integral area, N = Number of protons, M = Molecular weight, W = Weight, P = Purity of IS.

Protocol 2: The Routine QC Method (HPLC-UV)

Use this method for daily monitoring after the standard is qualified.

System: Agilent 1200 or equivalent with DAD. Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm. Mobile Phase:

  • A: Water + 0.1% Formic Acid (Maintains pH ~2.7, forcing the protonated form and suppressing tautomer shifts).

  • B: Acetonitrile + 0.1% Formic Acid.[1] Gradient:

  • 0 min: 5% B

  • 10 min: 95% B

  • 12 min: 95% B

  • 12.1 min: 5% B (Re-equilibration) Flow Rate: 1.0 mL/min. Detection: 280 nm (Specific for the pyridine ring) and 230 nm (for hydrazine impurities).

Part 4: Impurity Profile & Workflow

Key Impurities to Watch

Based on the standard synthesis (cyclization of 2-chloro-6-methylnicotinic acid with hydrazine):

  • Hydrazine (Genotoxic): Must be controlled to <10 ppm. Not visible on standard UV; requires derivatization or LC-MS/MS.

  • 2-Hydroxy-6-methylnicotinic acid: Hydrolysis byproduct. Elutes early (polar).

  • N-Alkylated Isomers: If the product was derivatized, N1 vs N2 alkylation is a common issue.

Decision Workflow

Workflow Start New Batch of CAS 54006-25-2 Solubility Solubility Check (Clear in DMSO?) Start->Solubility HPLC HPLC-UV Analysis (Area % > 98?) Solubility->HPLC Yes Reject Reject / Repurify Solubility->Reject No (Insolubles) qNMR qNMR Assay (Absolute Purity) HPLC->qNMR Yes HPLC->Reject No (<98%) qNMR->Reject <95% (Salt/Water High) Release Release as Reference Standard qNMR->Release >95% w/w

Figure 2: Qualification workflow. Note that HPLC is a gatekeeper, but qNMR is the final arbiter.

References

  • BenchChem. (2025).[1][2] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Methyl-1H-pyrazolo[3,4-b]pyridine Product Specifications. Retrieved from

  • National Institutes of Health (NIH). (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis and Pharmacokinetics. Retrieved from

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC.[3] Retrieved from

  • MDPI. (2022).[4] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Proactive Stance on Laboratory Safety

In the dynamic landscape of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our scientists. The novel compound 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol, a member of the promising pyrazolopyridine class of heterocycles, represents a frontier in medicinal chemistry.[1][2] While specific toxicological data for this exact molecule is not yet comprehensively documented, a proactive and evidence-based approach to safety is paramount. This guide synthesizes established best practices and data from structurally analogous compounds to provide a robust framework for its handling, ensuring both the well-being of our researchers and the integrity of our scientific endeavors.

Section 1: Hazard Assessment - An Evidence-Based Perspective

1.1 Anticipated Hazards

Based on the hazard classifications of analogous compounds such as 6-Methyl-1H-pyrazolo[3,4-b]pyridine and other substituted pyrazolopyridines, the following potential hazards should be assumed:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Expected to cause skin irritation upon direct contact.

  • Eye Irritation: Likely to cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.

Table 1: Hazard Profile of Structurally Similar Compounds

CompoundCAS NumberReported HazardsGHS Pictogram
6-Methyl-1H-pyrazolo[3,4-b]pyridine885269-66-9H302, H315, H320, H335 (Harmful if swallowed, Causes skin irritation, Causes eye irritation, May cause respiratory irritation)GHS07 (Exclamation Mark)
6-chloro-1H-pyrazolo[3,4-b]pyridine13523-92-7Skin Irrit. 2, Eye Irrit. 2, STOT SE 3GHS07 (Exclamation Mark)
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid1118787-14-6Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3GHS07 (Exclamation Mark)

This data strongly suggests that 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol should be handled with a high degree of caution, assuming it possesses a similar hazard profile.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The following PPE is mandatory when handling 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol in solid or solution form.

2.1 Core PPE Requirements

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[3] For procedures with a higher risk of splashing, such as preparing concentrated solutions or during transfers, a face shield should be worn in conjunction with goggles.[3][4]

  • Hand Protection: Nitrile gloves are a suitable choice for providing a primary barrier against skin contact.[5] It is critical to inspect gloves for any signs of degradation or perforation before use. For extended operations or when handling larger quantities, consider double-gloving.[4] Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.[6]

  • Body Protection: A standard laboratory coat is required for all procedures. For tasks involving significant quantities of the compound or with a higher potential for contamination, a chemically resistant apron or disposable coveralls should be utilized.[3][5]

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is necessary to prevent the inhalation of fine particles.[3][6] For operations that may generate aerosols or vapors, a respirator with organic vapor cartridges may be required, based on a risk assessment of the specific procedure.[6]

Section 3: Operational Protocols - A Step-by-Step Guide to Safe Handling

Adherence to a systematic and well-defined workflow is crucial for minimizing exposure and preventing accidental releases.

3.1 Preparation and Weighing

  • Designated Area: All handling of solid 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol should be performed in a designated area, preferably within a certified chemical fume hood, to control airborne particulates.

  • Pre-use Inspection: Before commencing work, ensure that all necessary PPE is readily available and in good condition. Verify that the fume hood is functioning correctly.

  • Weighing Procedure:

    • Don all required PPE (gloves, lab coat, eye protection).

    • Tare a suitable weighing vessel on an analytical balance.

    • Carefully transfer the desired amount of the compound to the vessel, minimizing the creation of dust.

    • Clean any spills on the balance immediately with a damp cloth, ensuring the cloth is disposed of as contaminated waste.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed compound.

    • If necessary, gently agitate or sonicate the mixture to facilitate dissolution, keeping the container capped or covered to the extent possible.

3.2 Solution Handling and Reactions

  • Closed Systems: Whenever feasible, conduct reactions in closed systems to minimize the release of vapors or aerosols.

  • Transfers: Use appropriate tools, such as pipettes or cannulas, for transferring solutions to reduce the risk of spills.

  • Ventilation: All manipulations of solutions containing 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol should be carried out in a well-ventilated area, ideally within a chemical fume hood.

Section 4: Emergency Procedures - Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

4.1 Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing while continuing to rinse. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] It is imperative to seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

4.2 Spill Management

  • Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.

  • Collect: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[6]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Section 5: Disposal Plan - Environmental Responsibility

Proper disposal of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol and its associated waste is a legal and ethical obligation.

5.1 Waste Segregation and Collection

  • Solid Waste: All solid waste contaminated with the compound, including weighing paper, used gloves, and disposable labware, must be collected in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[8]

5.2 Disposal Procedure

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol," and any other relevant hazard information.[8]

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[9]

  • Licensed Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[6][9]

Workflow for Safe Handling and Disposal

cluster_prep Preparation & Handling cluster_exp Exposure Event cluster_response Emergency Response cluster_disposal Waste Disposal A Don PPE (Gloves, Goggles, Lab Coat) B Work in Fume Hood A->B C Weigh Solid Compound B->C D Prepare Solution C->D K Segregate Solid & Liquid Waste D->K E Skin/Eye Contact H Flush with Water (15 min) E->H F Inhalation I Move to Fresh Air F->I G Ingestion J Seek Immediate Medical Attention G->J H->J I->J L Label Hazardous Waste Container K->L M Store in Designated Area L->M N Dispose via Licensed Contractor M->N

Caption: A workflow diagram illustrating the key stages of safe handling, emergency response, and disposal for 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol.

The responsible handling of novel chemical entities like 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol is a cornerstone of innovative and ethical research. By internalizing the principles and protocols outlined in this guide, we not only protect ourselves and our colleagues but also uphold the highest standards of scientific integrity. Let this document serve as a living resource, to be revisited and refined as our collective knowledge of this compound and its properties grows.

References

  • Capot Chemical. (2017, August 7). MSDS of 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet.
  • Sigma-Aldrich. 6-Methyl-1H-pyrazolo[3,4-b]pyridine.
  • MilliporeSigma. (2026, January 6). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Cayman Chemical. (2025, November 25). Safety Data Sheet.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • American Chemistry Council. Protective Equipment.
  • ChemicalBook. (2025, July 26). 6-chloro-1H-pyrazolo[3,4-b]pyridine.
  • Fisher Scientific. (2010, June 25). Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet.
  • National Center for Biotechnology Information. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Pharmacy Purchasing & Products. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. 4 - SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • BenchChem. Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • MDPI. (2022, July 23). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle.
  • ChemScene. 6-Methyl-1H-pyrazolo[3,4-b]pyridine.
  • Sigma-Aldrich. 6-Methyl-1H-pyrazolo[3,4-b]pyridine -.
  • ResearchGate. (2025, October 13). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PubChem. 1H-pyrazolo(3,4-b)pyridine.

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol
Reactant of Route 2
Reactant of Route 2
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。